2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(2,4-difluorophenyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-9(17)18-12-5-2-10(3-6-12)13-7-4-11(15)8-14(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRFDJWJMQOWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207830 | |
| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59089-67-7 | |
| Record name | [1,1′-Biphenyl]-4-ol, 2′,4′-difluoro-, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59089-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetoxy-2',4'-difluorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059089677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETOXY-2',4'-DIFLUOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8D6U8NYW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a notable impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. This document consolidates available data on its identity, physicochemical characteristics, synthesis, biological relevance, and safety profile. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Physical Properties
This compound, also known as Diflunisal EP Impurity C, is a fluorinated biphenyl derivative.[1][2] Its core structure consists of a biphenyl scaffold with two fluorine atoms on one phenyl ring and an acetate group on the other.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59089-67-7 | [1][3][4][5] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][3][5] |
| Molecular Weight | 248.23 g/mol | [1][3] |
| Density | 1.2 g/cm³ at 20°C | [1] |
| Appearance | Detailed in specifications | [5] |
| Purity | ≥98% (typical) | [5] |
Note: Specific data on melting point, boiling point, and solubility were not available in the searched literature. Data for a related compound, 4-Acetylbiphenyl, are a melting point of 118 - 123 °C and a boiling point of 325 - 327 °C, which may serve as a rough estimate.[6]
Chemical Reactivity and Stability
This compound is generally stable under normal storage conditions.[6] It is important to store the compound in a dry, dark, and well-ventilated place.[5]
Incompatible Materials:
-
Strong oxidizing agents: As with many organic compounds, it may react exothermically with strong oxidizers.[6]
Hazardous Decomposition Products:
-
Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen fluoride.
Experimental Protocols
Synthesis
General Acetylation Procedure:
-
Dissolve 2',4'-difluoro-4-hydroxybiphenyl in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Analytical Characterization
While specific spectra for this compound are not widely published, the following are expected characteristic spectroscopic data based on its structure and data from similar compounds.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (around δ 2.0-2.5 ppm) and a complex pattern of aromatic protons in the region of δ 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine-hydrogen coupling.
-
¹³C NMR: Aromatic carbons would appear in the range of δ 110-160 ppm, with carbons directly bonded to fluorine exhibiting characteristic splitting. The carbonyl carbon of the acetate group would be expected around δ 168-172 ppm, and the methyl carbon around δ 20-25 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 248.06, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1760-1740 cm⁻¹), C-O stretching, and C-F stretching vibrations.
Biological Activity and Signaling Pathways
This compound is primarily of interest due to its relationship with Diflunisal, a non-selective cyclooxygenase (COX) inhibitor.[7][8] Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8][9] As an impurity, the biological activity of this compound itself is not extensively characterized. However, it is plausible that it may possess similar, albeit likely weaker, COX-inhibitory properties.
The parent compound, Diflunisal, and its derivatives have also been investigated as modulators of the Tryptophan-Kynurenine Pathway through the inhibition of ACMSD (aminocarboxymuconate semialdehyde decarboxylase), which could be relevant for neurodegenerative diseases like Alzheimer's.
Prostaglandin Synthesis Pathway
The primary mechanism of action of the parent compound, Diflunisal, involves the inhibition of the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted into various prostaglandins, including PGE₂, which are potent inflammatory mediators.
Safety and Handling
General Handling:
-
Handle in a well-ventilated area.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and dark place in a tightly sealed container.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
This safety information is a guideline and should be supplemented with a formal risk assessment before handling the compound.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, particularly in the context of the quality control of Diflunisal. While a complete physicochemical and toxicological profile is yet to be fully elucidated in publicly available literature, this guide provides a foundational understanding of its properties based on current knowledge. Further research is warranted to fully characterize this molecule, including its specific biological activities and a comprehensive safety profile. This will be crucial for its effective management as a pharmaceutical impurity and for exploring any potential therapeutic applications.
References
- 1. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Page loading... [guidechem.com]
- 4. CAS#:59089-67-7 | 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | Chemsrc [chemsrc.com]
- 5. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. veeprho.com [veeprho.com]
- 8. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
An In-depth Technical Guide on the Molecular Structure of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate. This compound, identified as a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal, warrants detailed investigation due to its structural similarity to a well-established therapeutic agent. This document summarizes its physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its potential interactions with key biological pathways, including the prostaglandin synthesis pathway and cholinergic signaling, which are relevant to its known anti-inflammatory activity and its investigation in the context of Alzheimer's disease research.
Molecular Structure and Physicochemical Properties
This compound is a biphenyl derivative characterized by two fluorine substituents on one phenyl ring and an acetate group on the other.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59089-67-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][2][4] |
| Molecular Weight | 248.23 g/mol | [4] |
| Appearance | Detailed in specifications | [2] |
| Purity | ≥98% (typical) | [2] |
| Storage | Store in a dry, dark, and ventilated place | [2] |
| XLogP3-AA | 3.5 | [4] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Suzuki coupling followed by acetylation.
Step 1: Suzuki Coupling for the Synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-ol
This step involves the palladium-catalyzed cross-coupling of (4-hydroxyphenyl)boronic acid with 1-bromo-2,4-difluorobenzene.
-
Materials: (4-hydroxyphenyl)boronic acid, 1-bromo-2,4-difluorobenzene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a round-bottom flask, add (4-hydroxyphenyl)boronic acid (1.2 equivalents), 1-bromo-2,4-difluorobenzene (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 equivalents) and 1,4-dioxane.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2',4'-Difluoro(1,1'-biphenyl)-4-ol.
-
Step 2: Acetylation of 2',4'-Difluoro(1,1'-biphenyl)-4-ol
This step involves the esterification of the phenolic hydroxyl group with acetic anhydride.
-
Materials: 2',4'-Difluoro(1,1'-biphenyl)-4-ol, Acetic anhydride, Pyridine, Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 2',4'-Difluoro(1,1'-biphenyl)-4-ol (1.0 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.
-
Characterization Techniques
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons of the acetate group should appear as a singlet around δ 2.3 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two phenyl rings and the acetate group. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Acetate CH₃ | ~2.3 (s) | ~21.1 |
| Acetate C=O | - | ~169.5 |
| Aromatic CHs | 7.0 - 7.6 (m) | 111 - 163 (multiple signals with C-F coupling) |
2.2.2. Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 248. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 205, and potentially the loss of the entire acetate group.
Biological Assays
2.3.1. Cyclooxygenase (COX) Inhibition Assay
Given its structural similarity to Diflunisal, a known COX inhibitor, assessing the compound's ability to inhibit COX-1 and COX-2 is crucial.[5][6]
-
Principle: The assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically in the presence and absence of the test compound.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound (dissolved in DMSO).
-
Initiate the reaction by adding arachidonic acid.
-
Add a chromogenic substrate (e.g., TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2.3.2. Acetylcholinesterase (AChE) Inhibition Assay
To investigate its potential role in Alzheimer's disease, an AChE inhibition assay can be performed.
-
Principle: This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and different concentrations of the test compound.
-
Add the AChE enzyme and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at different time points.
-
Calculate the percentage of AChE inhibition and the IC₅₀ value.
-
Potential Signaling Pathways and Biological Relevance
Prostaglandin Synthesis Pathway
As a derivative of a known NSAID, this compound is hypothesized to inhibit the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] By inhibiting COX-1 and/or COX-2, the compound would reduce the production of prostaglandins, thereby exerting anti-inflammatory effects.
Inhibition of the Prostaglandin Synthesis Pathway.
Cholinergic Signaling Pathway
The investigation of this compound in Alzheimer's disease studies suggests a potential interaction with the cholinergic system. A key feature of Alzheimer's is the decline in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE would lead to increased levels of ACh, potentially improving cognitive function.
Potential Modulation of Cholinergic Signaling.
Conclusion
This compound is a molecule of significant interest due to its structural relationship with the established drug Diflunisal and its reported investigation in Alzheimer's disease research. This guide provides a foundational understanding of its chemical properties and outlines key experimental procedures for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, including its specific inhibitory constants for COX isoforms, its efficacy in inhibiting acetylcholinesterase, and its broader effects on related signaling pathways. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 2. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 3. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
In-Depth Technical Guide: Physical Properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, also known as 4-Acetoxy-2',4'-difluorobiphenyl, is a chemical compound of interest in pharmaceutical research and development. It is recognized as a known impurity of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID)[][2]. Understanding the physical and chemical properties of such impurities is crucial for drug formulation, stability, and regulatory compliance. This technical guide provides a summary of the available physical property data for this compound and outlines its relationship with the parent drug, Diflunisal.
Chemical Identity
| Property | Value | Source |
| CAS Number | 59089-67-7 | [][3] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [3] |
| Molecular Weight | 248.23 g/mol | [3] |
| Synonyms | 4-Acetoxy-2',4'-difluorobiphenyl, Diflunisal EP Impurity C | [3] |
Physical Properties
| Property | Value | Experimental Protocol |
| Density | 1.2 g/cm³ at 20°C | [2] |
| Melting Point | Data not available | Not available in searched literature. A standard method would involve differential scanning calorimetry (DSC) or a capillary melting point apparatus. |
| Boiling Point | Data not available | Not available in searched literature. A standard method would involve distillation under reduced pressure to prevent decomposition. |
| Solubility | Data not available | Not available in searched literature. A standard method would involve shake-flask experiments in various solvents (e.g., water, ethanol, DMSO) followed by quantification using HPLC or a similar analytical technique. |
Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights a gap in the comprehensive characterization of this specific compound. Researchers are encouraged to perform these measurements using standard laboratory protocols.
Biological Context and Signaling Pathway
As an impurity of Diflunisal, the biological context of this compound is closely tied to the mechanism of action of its parent drug. Diflunisal is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2[4][5]. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation[5][6]. The inhibition of prostaglandin synthesis is the primary mechanism behind the analgesic and anti-inflammatory effects of Diflunisal[5][6]. While the specific activity of this compound on COX enzymes has not been detailed in the available literature, its structural similarity to Diflunisal suggests a potential for similar biological activity.
Below is a diagram illustrating the signaling pathway of Diflunisal, which provides a relevant biological framework for its impurity, this compound.
Caption: Mechanism of action of Diflunisal.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, standard methodologies for such characterizations are well-established.
General Workflow for Physical Property Determination:
Caption: General experimental workflow.
Conclusion
This technical guide consolidates the currently available physical property data for this compound. While some fundamental identifiers and a density value have been reported, a significant portion of its physical characterization, including melting point, boiling point, and solubility, remains to be experimentally determined and published. Its identity as an impurity of the NSAID Diflunisal provides a crucial context for its potential biological activity, likely involving the inhibition of the cyclooxygenase pathway. Further research is warranted to fully elucidate the physical and pharmacological profile of this compound, which is essential for its role in drug development and quality control.
References
A Technical Guide to the Core Mechanism of Action of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
Disclaimer: Direct experimental data on the mechanism of action for 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate is limited in publicly available literature. This document infers its mechanism of action based on its structural similarity to well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs), particularly Diflunisal, for which it is a known impurity. The quantitative data and experimental protocols provided are representative of those used to characterize related compounds and should be considered as such.
Core Mechanism of Action
This compound is presumed to function as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This mechanism is the hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) and is shared by structurally similar compounds like Diflunisal and Flurbiprofen.[1][2][3]
The inhibition of COX enzymes is central to the pharmacological effects of this class of drugs. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in the inflammatory cascade, pain sensitization, and fever.[1][3] By blocking the active site of COX-1 and COX-2, this compound would effectively reduce the synthesis of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1][4]
COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.[1] COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation.[1] The non-selective inhibition of both isoforms by compounds like Diflunisal explains both their therapeutic effects and potential side effects, such as gastrointestinal irritation.[1]
Quantitative Data on Related Compounds
The following table summarizes the inhibitory activity of Diflunisal and Flurbiprofen against COX-1 and COX-2. This data is presented to provide a quantitative context for the expected activity of this compound.
| Compound | Target | IC50 | Assay Conditions |
| Diflunisal | COX-1 | 2.5 µM | Human recombinant enzyme |
| COX-2 | 10 µM | Human recombinant enzyme | |
| Flurbiprofen | COX-1 | 0.5 µM | Ovine enzyme |
| COX-2 | 3.2 µM | Ovine enzyme |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Signaling Pathway Diagram
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
Caption: Prostaglandin synthesis pathway and NSAID inhibition.
Experimental Protocols: Cyclooxygenase (COX) Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
Objective: To determine the IC50 value of a test compound for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, arachidonic acid, and enzymes in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include control wells with no inhibitor (vehicle control) and wells with a known COX inhibitor (positive control).
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10 minutes) to allow for the production of prostaglandins.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of a strong acid).
-
Quantification of Prostaglandins: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Logical Workflow for Mechanism of Action Determination
The following diagram outlines the logical workflow for characterizing the mechanism of action of a potential NSAID.
Caption: Workflow for determining the mechanism of action.
References
An In-depth Technical Guide to 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a compound primarily known as an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal, designated as "Diflunisal EP Impurity C". This document delves into the discovery and history of its parent compound, Diflunisal, to provide context for its significance. It further details the synthetic chemistry, physicochemical properties, and the established mechanism of action related to the inhibition of cyclooxygenase (COX) enzymes. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis, characterization, and potential biological relevance of this biphenyl derivative.
Introduction
This compound, with the CAS number 59089-67-7, is a fluorinated biphenyl compound.[1] Its primary relevance in the pharmaceutical landscape is as a process-related impurity and potential degradation product of Diflunisal, a salicylic acid derivative with analgesic and anti-inflammatory properties.[2] Understanding the profile of such impurities is critical for drug safety, efficacy, and regulatory compliance. This guide will explore the known information surrounding this specific compound, drawing from the extensive research on its parent drug, Diflunisal.
Discovery and History
The history of this compound is intrinsically linked to the development of Diflunisal. Diflunisal (5-(2,4-difluorophenyl)salicylic acid) was discovered and developed by Merck Sharp & Dohme in 1971 as part of a research program aimed at identifying more potent and longer-acting analogues of aspirin.[2][3] The strategic addition of a difluorophenyl group at the C5 position of salicylic acid resulted in a molecule with enhanced lipophilicity and a longer duration of action.[4]
The presence of this compound as an impurity is a consequence of the synthetic route to Diflunisal, potentially arising from the acetylation of the precursor 2',4'-difluoro-4-hydroxybiphenyl under certain conditions. While not the intended therapeutic agent, its structural similarity to other biologically active biphenyl compounds necessitates a thorough understanding of its properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 59089-67-7 | [1] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [5] |
| Molecular Weight | 248.23 g/mol | [5] |
| Appearance | White to off-white solid | [] |
| Synonyms | Diflunisal EP Impurity C, 4-Acetoxy-2',4'-difluorobiphenyl | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the acetylation of its corresponding phenol precursor, 2',4'-difluoro-4-hydroxybiphenyl. While specific, detailed protocols for the synthesis of this impurity are not extensively published in peer-reviewed literature, a general experimental approach can be derived from standard organic chemistry procedures and patent literature describing the synthesis of related compounds.
Synthesis of the Precursor: 2',4'-Difluoro-4-hydroxybiphenyl
A common method for the synthesis of unsymmetrical biphenyls is the Suzuki coupling reaction.
-
Experimental Protocol (General):
-
In a reaction vessel, combine 4-bromophenol (1 equivalent), 2,4-difluorophenylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Add a suitable base, for example, an aqueous solution of sodium carbonate (2 equivalents).
-
Add a solvent system, typically a mixture of toluene and ethanol.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2',4'-difluoro-4-hydroxybiphenyl.
-
Acetylation to this compound
The final acetylation step can be achieved using standard acetylating agents.
-
Experimental Protocol (General):
-
Dissolve 2',4'-difluoro-4-hydroxybiphenyl (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for instance, triethylamine or pyridine (1.2 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.
-
Caption: General workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
As a structural analogue and impurity of Diflunisal, this compound is presumed to exhibit a similar mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[7] Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain perception, and fever regulation.[8]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
Diflunisal is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[2] This non-selective inhibition is responsible for both its therapeutic anti-inflammatory and analgesic effects (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal irritation (due to COX-1 inhibition).
Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Analytical Characterization
The detection and quantification of this compound as an impurity in Diflunisal drug substance and product are crucial for quality control. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.
-
Typical HPLC Method Parameters:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both Diflunisal and the impurity have significant absorbance.
-
Conclusion
This compound is a compound of interest primarily due to its status as a known impurity of the widely used NSAID, Diflunisal. Its discovery and history are therefore entwined with that of its parent drug. While specific biological data for this impurity is scarce, its structural resemblance to Diflunisal suggests a similar mechanism of action involving the inhibition of COX enzymes. The synthesis of this compound can be readily achieved through standard organic chemistry methodologies, namely Suzuki coupling followed by acetylation. This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences, highlighting the importance of characterizing impurities in drug development and manufacturing. Further research to quantify the specific biological activity of this compound would be beneficial for a more complete risk assessment.
References
- 1. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 4. Chemical and Pharmacological Properties of Diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Analytical Profile of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate: A Key Impurity in Diflunisal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a significant impurity in the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. This document outlines the chemical and physical properties of this impurity, its regulatory context within pharmacopeial standards, and detailed methodologies for its analytical determination. Furthermore, a logical workflow for impurity profiling of active pharmaceutical ingredients (APIs) like Diflunisal is presented. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Diflunisal.
Introduction
Diflunisal, a derivative of salicylic acid, is a widely used NSAID for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1] The purity of any active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), have established stringent requirements for the identification, qualification, and control of impurities in drug substances and products.
One such impurity associated with Diflunisal is this compound, identified as "Diflunisal EP Impurity C" and the "Diflunisal acetate analog" in the United States Pharmacopeia (USP). The presence of this and other impurities can potentially impact the stability, bioavailability, and safety profile of the final drug product. Therefore, robust analytical methods for the detection and quantification of this impurity are paramount.
Chemical and Physical Properties
This compound is a distinct chemical entity with the following properties:
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | Diflunisal EP Impurity C, Diflunisal acetate analog, 4-Acetoxy-2',4'-difluorobiphenyl | [3][4] |
| CAS Number | 59089-67-7 | [2] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [2] |
| Molecular Weight | 248.23 g/mol | [4] |
| Appearance | Detailed in specifications (typically a solid) | [2] |
Regulatory and Pharmacopeial Context
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is mandated by regulatory agencies globally. The ICH Q3A/B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[5]
While a specific limit for this compound is not individually listed in the publicly available USP monograph for Diflunisal tablets, a general limit for Total degradation products is set at not more than 0.5% . This underscores the importance of monitoring and controlling all potential degradation products, including the acetate impurity.
Synthesis of this compound
A general laboratory-scale synthesis would likely involve the following steps:
-
Starting Material: 2',4'-difluoro-4-hydroxybiphenyl.
-
Reagent: Acetic anhydride as the acetylating agent.
-
Catalyst/Solvent: Pyridine is commonly used as a catalyst and solvent for such reactions.[6]
-
Reaction Conditions: The reaction is typically carried out with stirring at room temperature.
-
Work-up: The reaction mixture is quenched, followed by extraction and purification steps, such as column chromatography, to isolate the final product.
Analytical Methodologies
Accurate and precise analytical methods are essential for the detection and quantification of this compound in Diflunisal. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for the separation and quantification of Diflunisal and its impurities. The following table summarizes a typical set of HPLC parameters based on published methods for Diflunisal impurity profiling.
| Parameter | Recommended Conditions |
| Column | C18 (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Phosphate buffer (pH 4, 0.05 M) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 40°C |
Thin-Layer Chromatography (TLC)
TLC provides a simpler, yet effective, method for the qualitative and semi-quantitative analysis of impurities.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Toluene : Acetone : Acetic Acid (3.5:6.5:1, v/v/v) |
| Detection | UV at 254 nm |
Impurity Profiling Workflow
A systematic approach to impurity profiling is essential throughout the drug development lifecycle. The following workflow, based on ICH guidelines, outlines the key stages.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data specifically detailing the biological activity, toxicological profile, or effects on signaling pathways of this compound as an isolated compound. Toxicological assessments of impurities are a critical component of the drug development and regulatory approval process, as outlined in ICH guidelines. However, these studies are often proprietary and not published in the public domain.
The biological activity of the parent drug, Diflunisal, is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[7] It is plausible that structurally related impurities may exhibit some level of similar activity or have off-target effects. However, without specific in vitro or in vivo studies on this compound, any discussion on its specific biological impact remains speculative.
Conclusion
This compound is a recognized impurity of Diflunisal that requires careful monitoring and control to ensure the quality and safety of the final drug product. This technical guide has provided a consolidated resource on its chemical properties, regulatory context, and analytical determination. The outlined experimental protocols and impurity profiling workflow offer practical guidance for researchers and quality control professionals. While a significant data gap exists regarding the specific biological activity of this impurity, the principles of impurity qualification under ICH guidelines necessitate a thorough risk assessment. Continued research and the development of sensitive analytical methods will remain crucial in the lifecycle management of Diflunisal and other pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 3. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. What is the mechanism of Diflunisal? [synapse.patsnap.com]
The Biological Frontier of Fluorinated Biphenyls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into biphenyl scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of biological activities. This in-depth technical guide explores the multifaceted world of fluorinated biphenyl compounds, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. By leveraging fluorine's unique properties—such as its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity—researchers have developed potent inhibitors for a variety of biological targets. This guide provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to support ongoing research and drug discovery efforts in this exciting field.
Anti-HIV Activity: Diarylpyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors
A prominent class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have demonstrated exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The introduction of fluorine atoms into the biphenyl moiety has been shown to significantly enhance their antiviral activity and improve their pharmacokinetic profiles.
Quantitative Biological Data: Anti-HIV-1 Activity of Fluorinated NH2-Biphenyl-Diarylpyrimidines
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| JK-4b (non-fluorinated precursor) | WT HIV-1 | 1.0 | 2.08 | 2059 |
| 5t (fluorinated derivative) | WT HIV-1 | 1.8 | 117 | 66,443 |
| 5t | L100I mutant HIV-1 | - | - | - |
| 5t | K103N mutant HIV-1 | - | - | - |
| 5t | E138K mutant HIV-1 | - | - | - |
| 5t | Y181C mutant HIV-1 | - | - | - |
| Etravirine (Reference Drug) | WT HIV-1 | 2.9 | >1600 | >1600 |
Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. The study highlights that compound 5t showed remarkable potency against clinically relevant mutant strains, although specific EC50 values for each mutant were not provided in the abstract[1].
Experimental Protocol: Anti-HIV-1 Activity Assay
Cell Culture and Virus:
-
MT-4 cells are used for the anti-HIV assays.
-
The cells are grown in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
The wild-type HIV-1 strain (IIIB) is used for the infection.
Cytotoxicity Assay:
-
Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.
-
Assess cell viability using the MTT method. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of a solution containing 10% Triton X-100 and 10% isopropanol in PBS to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Antiviral Activity Assay:
-
Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.
-
Determine the number of viable cells using the MTT method as described above.
-
The 50% effective concentration (EC50) is calculated from the dose-response curve.
Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition by NNRTIs
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.
Anticancer Activity: CYP17 Inhibition for Prostate Cancer Therapy
Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway. By blocking androgen production, these compounds represent a promising therapeutic strategy for androgen-dependent prostate cancer.
Quantitative Biological Data: CYP17A1 Inhibition by Fluorinated Biphenyl Methylene Imidazoles
| Compound | Target | IC50 (nM) |
| Compound 9 (meta-fluoro substituted) | Human CYP17A1 | 131 |
| Reference Compound 1 (non-fluorinated) | Human CYP17A1 | - |
Data from a study on fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors. The study found that meta-fluoro substitution improved activity[2].
Experimental Protocol: CYP17A1 Inhibition Assay
Enzyme and Substrate Preparation:
-
Recombinant human CYP17A1 expressed in E. coli is used as the enzyme source.
-
The substrate, [3H]-progesterone, is used to monitor enzyme activity.
Inhibition Assay:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the test compound at various concentrations.
-
Pre-incubate the reaction mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the recombinant CYP17A1 enzyme.
-
Incubate the reaction for 30 minutes at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 2 M NaOH).
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., dichloromethane).
-
Separate the substrate ([3H]-progesterone) from the product ([3H]-17α-hydroxyprogesterone) using thin-layer chromatography (TLC).
-
Quantify the amount of product formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathway: Inhibition of Androgen Biosynthesis by a CYP17A1 Inhibitor
Caption: Inhibition of androgen synthesis via dual blockade of CYP17A1 hydroxylase and lyase activities.
Anti-Inflammatory Activity: Flurbiprofen Analogs
Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound. Its derivatives have been synthesized and evaluated for their potential to retain anti-inflammatory properties with reduced side effects.
Quantitative Biological Data: Anti-inflammatory Activity of 2-(2-fluoro-4-biphenylyl)propionic acid Derivatives
| Compound | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Activity (Mean No. of Ulcers) |
| Flurbiprofen (Standard) | 95.57 | 2.66 |
| Compound 9 | 94.11 | 0.33 |
| Compound 15 | 92.83 | 0.66 |
| Compound 19 | 91.55 | 0.33 |
| Compound 20 | 88.98 | 1.00 |
| Compound 25 | 90.26 | 0.66 |
Data from a study evaluating new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid. The study demonstrated that several new compounds exhibited potent anti-inflammatory activity with significantly lower ulcerogenic potential compared to the parent drug, flurbiprofen[2].
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
Animals:
-
Wistar rats (150-200 g) of either sex are used.
-
Animals are fasted for 18 hours before the experiment with free access to water.
Procedure:
-
Divide the rats into groups (e.g., control, standard, and test compound groups).
-
Administer the test compounds or the standard drug (flurbiprofen) orally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle only.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = (1 - (Vt / Vc)) × 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.
Experimental Workflow: Anti-inflammatory Drug Screening
References
Potential Research Areas for 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the potential research avenues for the compound 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate. As a known impurity and synthetic precursor of Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), this molecule presents a compelling case for investigation into its own pharmacological activities. The structural similarity to Diflunisal strongly suggests a potential for anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, its association with Diflunisal, which has been studied in the context of Alzheimer's disease, opens up intriguing possibilities for research into its effects on neuroinflammation. This document provides a comprehensive overview of its physicochemical properties, potential biological activities, and detailed hypothetical experimental protocols to guide future research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols, including solvent selection and dosage calculations.
| Property | Value | Reference |
| CAS Number | 59089-67-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][3][4][6][7] |
| Molecular Weight | 248.23 g/mol | [1][6][7] |
| Appearance | Detailed in specifications (likely a solid) | [3][4] |
| Purity | ≥98% (typical for commercially available samples) | [3][4] |
| Application | An important raw material and intermediate | [3][4] |
| Storage | Store in a dry, dark, and ventilated place | [3][4] |
Potential Research Areas
The primary areas of research for this compound are predicated on its structural relationship to Diflunisal.
Anti-inflammatory and Analgesic Activity
The most promising research direction is the investigation of its anti-inflammatory and analgesic properties. Like other NSAIDs, this activity is likely mediated by the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
The anticipated mechanism of action involves the inhibition of the cyclooxygenase pathway. A simplified representation of this pathway and the inhibitory role of NSAIDs is depicted below.
Caption: Hypothesized mechanism of action via COX inhibition.
Neuroinflammation and Alzheimer's Disease
Given that Diflunisal has been investigated for its role in Alzheimer's disease, exploring the effect of this compound on neuroinflammatory processes is a logical extension. Research could focus on its ability to modulate microglial activation and the production of pro-inflammatory cytokines in the central nervous system.
A potential mechanism in neuroinflammation could involve the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response in microglia.
Caption: Hypothesized modulation of neuroinflammatory pathways.
Experimental Protocols
The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound. These protocols are based on established methods for similar compounds and assays.
Synthesis Protocol: Acetylation of 2',4'-Difluoro-4-hydroxybiphenyl
This protocol describes a standard procedure for the acetylation of a phenolic hydroxyl group.
Workflow Diagram: Synthesis
References
- 1. asianpubs.org [asianpubs.org]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. researchgate.net [researchgate.net]
- 4. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 5. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]
- 6. In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
Introduction
2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate is a fluorinated organic compound with potential applications in pharmaceutical and materials science research. As an ester derivative of a difluorobiphenyl phenol, it serves as a valuable building block in the synthesis of more complex molecules. Its structural features, including the biphenyl core and fluorine substituents, can impart desirable properties such as enhanced metabolic stability and altered electronic characteristics. This document provides a detailed two-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves an initial Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 2',4'-difluoro-4-hydroxybiphenyl, followed by an acetylation reaction to yield the final product.
Overall Reaction Scheme
Caption: Overall synthesis workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-bromo-2,4-difluorobenzene | 4-hydroxyphenylboronic acid | 2',4'-difluoro-4-hydroxybiphenyl | Toluene/Water | Pd(PPh₃)₄ | 80 | 12 | 85 | >95 |
| 2 | 2',4'-difluoro-4-hydroxybiphenyl | Acetic Anhydride | This compound | Pyridine | - | Room Temp. | 4 | 92 | >98 |
Experimental Protocols
Step 1: Synthesis of 2',4'-difluoro-4-hydroxybiphenyl via Suzuki-Miyaura Coupling
This procedure details the palladium-catalyzed cross-coupling of 1-bromo-2,4-difluorobenzene and 4-hydroxyphenylboronic acid.
Materials:
-
1-bromo-2,4-difluorobenzene (1.0 eq)
-
4-hydroxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a 4:1 mixture of toluene and deionized water to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2',4'-difluoro-4-hydroxybiphenyl as a solid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step 2: Acetylation of 2',4'-difluoro-4-hydroxybiphenyl
This procedure describes the esterification of the phenolic hydroxyl group using acetic anhydride.
Materials:
-
2',4'-difluoro-4-hydroxybiphenyl (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2',4'-difluoro-4-hydroxybiphenyl (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary to yield pure this compound.[1][2]
Caption: Experimental workflow for the acetylation reaction.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Pyridine is a flammable and toxic liquid with a strong odor. Handle with caution.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The Suzuki-Miyaura coupling offers a versatile route to the biphenyl core, while the subsequent acetylation is a straightforward transformation. This protocol is suitable for researchers in organic synthesis, medicinal chemistry, and materials science requiring access to this and structurally related compounds.
References
Application Notes and Protocols for ¹H NMR Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a known impurity of the non-steroidal anti-inflammatory drug, Diflunisal. The protocol covers sample preparation, instrument parameters, and data analysis. Predicted ¹H NMR data, including chemical shifts, multiplicities, coupling constants, and integration values, are presented to aid in the structural confirmation of the compound.
Introduction
This compound (CAS 59089-67-7) is a key reference standard for the quality control of Diflunisal. Accurate structural elucidation and purity assessment are critical in drug development and manufacturing. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of this and other related substances. This application note provides a comprehensive guide for the ¹H NMR analysis of this compound.
Predicted ¹H NMR Data
Due to the limited availability of public domain experimental spectra, the following ¹H NMR data is predicted based on the analysis of structurally similar compounds, including 4-acetoxybiphenyl and 2,4-difluorobiphenyl, and established principles of NMR spectroscopy. The analysis was performed for a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.55 | d | ~8.8 | 2H | H-2, H-6 |
| ~7.42 | td | ~8.8, 6.5 | 1H | H-6' |
| ~7.20 | d | ~8.8 | 2H | H-3, H-5 |
| ~6.95 | m | - | 2H | H-3', H-5' |
| ~2.32 | s | - | 3H | -OCOCH₃ |
Note: These are predicted values and may vary slightly from experimental results.
Experimental Protocol
This section details the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound reference standard
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Volumetric flask and micropipettes
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended)
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
3.3. NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 2: Recommended NMR Spectrometer Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 4.096 s |
| Spectral Width (sw) | 20 ppm |
| Receiver Gain | Adjust to optimize signal-to-noise |
3.4. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure against the provided predicted data.
Visualization of Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of the proton signals in the ¹H NMR spectrum.
Caption: Experimental Workflow for ¹H NMR Analysis.
Caption: Proton Connectivity and Coupling Relationships.
Conclusion
This application note provides a standardized protocol for the ¹H NMR analysis of this compound. The predicted spectral data serves as a valuable reference for the structural confirmation of this important pharmaceutical impurity. Adherence to this protocol will enable researchers and quality control analysts to obtain reliable and reproducible ¹H NMR data, ensuring the identity and purity of Diflunisal and its related compounds.
Application Note: Mass Spectrometry of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometric analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a compound of interest in pharmaceutical research, notably as an impurity of the non-steroidal anti-inflammatory drug, Diflunisal.[1] This document outlines the chemical properties, a proposed mass spectrometry fragmentation pathway, and detailed experimental protocols for sample preparation and analysis using liquid chromatography-mass spectrometry (LC-MS). The information presented here is intended to guide researchers in the accurate identification and characterization of this and structurally related compounds.
Introduction
This compound (CAS 59089-67-7) is a small organic molecule with the chemical formula C14H10F2O2 and a molecular weight of 248.22 g/mol .[1][2] Its structure features a biphenyl core with two fluorine substituents on one phenyl ring and an acetate group on the other. Understanding the mass spectrometric behavior of this compound is crucial for its detection and quantification in various matrices, particularly in the context of drug purity and metabolite identification studies. This note details the expected fragmentation patterns under typical mass spectrometry conditions and provides a standardized protocol for its analysis.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C14H10F2O2 | [1][2] |
| Molecular Weight | 248.22 g/mol | [1][2] |
| Monoisotopic Mass | 248.06488588 Da | [2] |
| Appearance | Detailed in specifications | [3] |
| Purity | 98% Min. | [3] |
Predicted Mass Spectrometry Fragmentation
While specific experimental mass spectra for this compound are not widely published, a fragmentation pathway can be predicted based on the known fragmentation of biphenyl compounds and acetate esters. Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]+• or [M+H]+) is expected to undergo characteristic fragmentation.
The primary fragmentation events are anticipated to be:
-
Loss of the acetyl group: Cleavage of the ester bond can result in the loss of a ketene molecule (CH2=C=O, 42 Da) or an acetyl radical (•COCH3, 43 Da), leading to the formation of a stable difluorobiphenol ion.
-
Cleavage of the biphenyl linkage: The bond connecting the two phenyl rings can cleave, resulting in fragments corresponding to the individual substituted phenyl rings.
-
Loss of fluorine: Fragmentation involving the loss of fluorine atoms or HF is also possible, though generally less favorable than the loss of the acetate group.
A summary of the predicted major fragment ions is presented in the table below.
| m/z (Predicted) | Ion Structure | Description |
| 248 | [C14H10F2O2]+• | Molecular Ion |
| 206 | [C12H8F2O]+• | Loss of ketene (CH2=C=O) |
| 205 | [C12H7F2O]+ | Loss of acetyl radical (•COCH3) |
| 127 | [C6H4F2]+• | Difluorophenyl fragment |
| 119 | [C7H7O]+ | Acetoxyphenyl fragment |
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of small molecules for LC-MS analysis is recommended.
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water) to achieve the desired concentration range for analysis (e.g., 1-1000 ng/mL).
-
-
Matrix Samples (e.g., Plasma, Urine):
-
For quantitative analysis in biological matrices, a protein precipitation or liquid-liquid extraction protocol should be employed to remove interferences.
-
Protein Precipitation: To 100 µL of the matrix sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.
-
Liquid-Liquid Extraction: To 100 µL of the matrix sample, add a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the layers. The organic layer containing the analyte is then evaporated to dryness and reconstituted in the mobile phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The detailed experimental procedures and predicted fragmentation patterns will aid researchers in the identification, characterization, and quantification of this compound. The methodologies described herein are adaptable to various mass spectrometry platforms and can be modified to suit specific research needs in pharmaceutical analysis and drug development.
References
Application Notes: 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate as a Potential Anti-inflammatory Agent
Introduction
2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate is a chemical compound structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs). It is identified as an impurity of Diflunisal, a derivative of salicylic acid with established analgesic and anti-inflammatory properties.[1] The mechanism of action for Diflunisal involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3][4] Given its structural similarity to Diflunisal, it is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism, primarily by inhibiting the COX pathway.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of this compound. Detailed protocols for key in vitro and in vivo assays are provided to enable a thorough evaluation of its efficacy and mechanism of action.
Hypothesized Mechanism of Action
The primary anti-inflammatory mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney blood flow.[5][6]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[6][7]
By inhibiting COX enzymes, this compound would block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.[8][9] This reduction in prostanoid synthesis is expected to alleviate the classic signs of inflammation, including edema, erythema, and pain. Furthermore, the expression of COX-2 is often regulated by the pro-inflammatory transcription factor NF-κB.[10] Therefore, the compound's effects may also be linked to the modulation of the NF-κB signaling pathway.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro COX-2 Inhibition Assay Results
| Compound Concentration (µM) | % Inhibition of COX-2 | IC₅₀ (µM) |
|---|---|---|
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
| Positive Control (e.g., Celecoxib) | | |
Table 2: In Vitro Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) | Cell Viability (%) |
|---|---|---|---|---|
| 0 (Vehicle Control) | 0 | 100 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
| Positive Control (e.g., L-NAME) | | | | |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | % Increase in Paw Volume | % Inhibition of Edema |
|---|---|---|---|---|---|
| Vehicle Control | - | 0 | |||
| Compound | 10 | ||||
| Compound | 25 | ||||
| Compound | 50 |
| Positive Control (e.g., Indomethacin) | 10 | | | | |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits and is designed to measure the direct inhibitory effect of the test compound on human recombinant COX-2.[11][12] The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (fluorometric)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
This compound (dissolved in DMSO)
-
Positive Control (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to 10x the desired final concentrations in COX Assay Buffer.
-
Assay Setup: To a 96-well plate, add the following:
-
Enzyme Control (100% Activity): 10 µL of COX Assay Buffer.
-
Inhibitor Control: 10 µL of the diluted positive control (Celecoxib).
-
Sample Wells: 10 µL of the diluted this compound at various concentrations.
-
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix:
-
80 µL COX Assay Buffer
-
1 µL COX Probe
-
0.5 µL COX Cofactor
-
1 µL Human Recombinant COX-2 Enzyme
-
-
Enzyme Addition: Add 82.5 µL of the Reaction Mix to each well (Enzyme Control, Inhibitor Control, and Sample wells).
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control ] x 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This protocol measures the effect of the test compound on the production of nitric oxide (NO) by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is a hallmark of inflammation, and its quantity is assessed by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
This compound (dissolved in DMSO)
-
96-well cell culture plate
-
Microplate reader (absorbance at 540 nm)
-
MTT reagent for cell viability assay
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control. Pre-treat the cells for 2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).
-
Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Cell Viability (MTT Assay): To the original plate with the remaining cells, perform an MTT assay to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Calculate the percent inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the activity of anti-inflammatory agents.[15] Edema is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of the test compound is measured by the reduction in paw swelling.[16]
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Animal gavage needles
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II-IV: Test compound at different doses (e.g., 10, 25, 50 mg/kg, administered orally)
-
Group V: Positive Control (Indomethacin, 10 mg/kg, administered orally)
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the test compound or vehicle orally (p.o.) to the respective groups 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carragean solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: Increase in Volume = (Paw volume at time 't') - (Paw volume at 0 hr)
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark where edema is maximal: % Inhibition = [ (Avg. increase in volume of Control - Avg. increase in volume of Treated) / Avg. increase in volume of Control ] x 100
-
Mandatory Visualizations
Caption: Hypothesized mechanism via the Cyclooxygenase (COX) pathway.
Caption: Overview of the pro-inflammatory NF-κB signaling pathway.
Caption: Workflow for screening potential anti-inflammatory agents.
References
- 1. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]
- 2. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 3. What is Diflunisal used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 6. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate in Organic Synthesis
Introduction
2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, with CAS Number 59089-67-7, is a key intermediate in organic synthesis, particularly valued in the pharmaceutical industry. Its bifluorinated biphenyl structure is a common motif in medicinal chemistry. The primary application of this intermediate is in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 59089-67-7 | |
| Molecular Formula | C₁₄H₁₀F₂O₂ | |
| Molecular Weight | 248.23 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Storage | Store in a dry, dark, and ventilated place |
Applications in Synthesis
This compound serves as a stable precursor to the corresponding phenol, which is a direct building block for more complex molecules. Its main applications are detailed below.
Intermediate in the Synthesis of Diflunisal
The most prominent role of this compound is as a penultimate intermediate in one of the synthetic routes to Diflunisal (5-(2,4-difluorophenyl)salicylic acid). The synthesis involves the hydrolysis of the acetate group to yield 2',4'-difluoro-4-hydroxybiphenyl, which is then carboxylated to produce the final active pharmaceutical ingredient.
Fries Rearrangement
As a phenolic ester, this compound can undergo the Fries rearrangement. This reaction, typically catalyzed by Lewis acids (e.g., AlCl₃), involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyacetophenone derivatives. The ratio of ortho to para products can be controlled by reaction conditions such as temperature and solvent. Low temperatures generally favor the para product, while higher temperatures favor the ortho product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 2,4-difluorobiphenyl, based on established methodologies of Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation.
Step A: Friedel-Crafts Acylation to form 4-Acetyl-2',4'-difluorobiphenyl
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane) at 0°C, add acetyl chloride dropwise.
-
After stirring for 15-20 minutes, add a solution of 2,4-difluorobiphenyl in the same solvent dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-acetyl-2',4'-difluorobiphenyl, which can be purified by recrystallization or chromatography.
Step B: Baeyer-Villiger Oxidation to form this compound
-
Dissolve the 4-acetyl-2',4'-difluorobiphenyl from the previous step in a suitable solvent such as dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, portion-wise at room temperature.
-
Stir the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the mixture and wash sequentially with sodium sulfite solution, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Protocol 2: Hydrolysis to 2',4'-Difluoro-4-hydroxybiphenyl
This protocol details the conversion of the acetate intermediate to its corresponding phenol, a crucial precursor for Diflunisal.
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Methanol (optional, to aid solubility)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a round-bottom flask, suspend this compound in a 10% aqueous NaOH solution. If solubility is an issue, a co-solvent like methanol can be added.
-
Heat the mixture to reflux and stir vigorously for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 by the dropwise addition of concentrated HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 2',4'-difluoro-4-hydroxybiphenyl.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Quantitative Data Summary for Hydrolysis
| Parameter | Value/Condition |
| Reactant | This compound |
| Reagent | 10% Aqueous NaOH |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% (crude) |
digraph "Hydrolysis Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];A[label="1. Mix Acetate Intermediate\nwith Aqueous NaOH"]; B[label="2. Heat to Reflux\n(1-2 hours)"]; C [label="3. Cool to Room Temperature"]; D [label="4. Acidify with HCl\nto Precipitate Product"]; E [label="5. Extract with\nOrganic Solvent"]; F [label="6. Wash, Dry, and Concentrate\nOrganic Phase"]; G [label="7. Purify by Recrystallization", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Protocol 3: Fries Rearrangement of this compound
This is a general protocol for the Lewis acid-catalyzed rearrangement of the title compound. The optimal conditions may require further screening.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous non-polar solvent (e.g., nitrobenzene or carbon disulfide)
-
Ice and concentrated HCl
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add anhydrous AlCl₃ portion-wise, ensuring the temperature does not rise significantly. More than one equivalent of Lewis acid is typically required.
-
Control the reaction temperature to favor the desired isomer:
-
For para-product: Keep the temperature low (e.g., < 25°C).
-
For ortho-product: Heat the mixture to a higher temperature (e.g., > 60°C).
-
-
Stir the reaction for several hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Separate the ortho and para isomers using column chromatography.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of the Suzuki-Miyaura coupling reaction to form 2',4'-Difluoro-4-hydroxybiphenyl consistently low?
Answer: Low yields in the Suzuki-Miyaura coupling of 1-bromo-2,4-difluorobenzene and (4-hydroxyphenyl)boronic acid can stem from several factors:
-
Inefficient Catalyst Activity: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl halides like 1-bromo-2,4-difluorobenzene, a highly active catalyst is required. Consider using a pre-catalyst that rapidly forms the active Pd(0) species.
-
Suboptimal Base: The base plays a critical role in the transmetalation step. While common bases like sodium carbonate can be effective, stronger bases such as potassium phosphate or cesium carbonate may be necessary to achieve high yields, especially with challenging substrates.[1][2]
-
Solvent System: The solvent must facilitate the dissolution of both the organic and inorganic reagents. A mixture of an organic solvent (e.g., DMF, dioxane, toluene) and water is typically used. The ratio of the solvents can significantly impact the reaction rate and yield.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of the starting materials or product. For fluorinated biphenyl synthesis, temperatures around 80-110°C are often employed.[3]
-
Oxygen Contamination: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. It is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially at elevated temperatures and in the presence of water. Using a less aqueous solvent system or a shorter reaction time may help to minimize this.
Question: I am observing significant amounts of homocoupling byproducts (biphenyls from the starting materials coupling with themselves). How can I minimize these?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can be minimized by:
-
Ensuring an Oxygen-Free Environment: As mentioned above, oxygen can promote homocoupling. Thoroughly degas your solvents and reactants and maintain a strict inert atmosphere.
-
Using a High-Purity Palladium Catalyst: Impurities in the palladium source can sometimes catalyze homocoupling.
-
Optimizing the Reaction Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) is often used to ensure complete consumption of the aryl halide, which can help to reduce self-coupling of the halide.
-
Controlling the Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling more than the desired cross-coupling reaction.
Question: The acetylation of 2',4'-Difluoro-4-hydroxybiphenyl is incomplete. What can I do to drive the reaction to completion?
Answer: Incomplete acetylation can be addressed by:
-
Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. For less reactive phenols, acetyl chloride can be used, but it is more corrosive and generates HCl.
-
Use of a Catalyst: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., pyridine, triethylamine, or DMAP) is often necessary to achieve complete and rapid acetylation.[4]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water will hydrolyze the acetic anhydride. The reaction is typically performed at room temperature or with gentle heating.
-
Stoichiometry: Use a slight excess of acetic anhydride (1.2-1.5 equivalents) to ensure all the hydroxyl groups are acetylated.
Question: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of structurally similar byproducts. The following methods can be employed:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[5] A suitable solvent system should be determined experimentally, trying solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The principle is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[5]
-
Washing: Before final purification, washing the crude product with a dilute base solution (e.g., sodium bicarbonate) can remove any unreacted acidic starting materials or byproducts. A subsequent wash with brine can help to remove water.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: 1-bromo-2,4-difluorobenzene is coupled with (4-hydroxyphenyl)boronic acid in the presence of a palladium catalyst and a base to form 2',4'-Difluoro-4-hydroxybiphenyl.
-
Acetylation: The resulting 2',4'-Difluoro-4-hydroxybiphenyl is then acetylated using an acetylating agent like acetic anhydride, typically with a catalyst, to yield the final product, this compound.
Q2: Which palladium catalyst is best suited for the Suzuki-Miyaura coupling step?
A2: For coupling with an electron-deficient aryl bromide like 1-bromo-2,4-difluorobenzene, palladium catalysts with electron-rich and bulky phosphine ligands are generally preferred. Examples include catalysts based on ligands like XPhos or SPhos.[6] Pre-formed catalyst complexes can also offer advantages in terms of stability and ease of use.
Q3: What safety precautions should be taken during this synthesis?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Palladium catalysts can be pyrophoric, and care should be taken during their handling. Aryl halides and boronic acids can be irritants. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q4: How can I monitor the progress of the reactions?
A4: The progress of both the Suzuki-Miyaura coupling and the acetylation can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the disappearance of the starting materials and the appearance of the product spot can be observed. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Effect of Palladium Catalyst on the Yield of 2',4'-Difluoro-4-hydroxybiphenyl
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 72 |
| XPhos Pd G3 (1) | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 6 | 92 |
Note: The data in this table is a representative summary based on literature for similar Suzuki-Miyaura couplings of fluorinated aryl halides and is intended for comparative purposes.
Table 2: Influence of Base and Solvent on the Yield of 2',4'-Difluoro-4-hydroxybiphenyl
| Base (equivalents) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 75 |
| K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | 82 |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| Cs₂CO₃ (2) | THF/H₂O (3:1) | 80 | 6 | 93 |
Note: The data in this table is a representative summary based on literature for similar Suzuki-Miyaura couplings and is intended for comparative purposes. The catalyst used is assumed to be an efficient one, such as one based on a biaryl phosphine ligand.
Experimental Protocols
Protocol 1: Synthesis of 2',4'-Difluoro-4-hydroxybiphenyl via Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-hydroxyphenyl)boronic acid (1.2 mmol), your chosen base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe. Begin stirring the mixture. Add 1-bromo-2,4-difluorobenzene (1.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and allow it to stir for the required time (typically 6-12 hours), monitoring the progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2',4'-Difluoro-4-hydroxybiphenyl.
Protocol 2: Synthesis of this compound via Acetylation
-
Reaction Setup: To a clean, dry round-bottom flask, add 2',4'-Difluoro-4-hydroxybiphenyl (1.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Reagent Addition: Add a suitable solvent such as dichloromethane or tetrahydrofuran (10 mL), followed by acetic anhydride (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate. This compound is known as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[1][2] The synthesis typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by acetylation of the phenolic hydroxyl group.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Purity and Yield Issues
Q1: My final product shows multiple unexpected spots on TLC and peaks in HPLC analysis. What are the most probable impurities?
A1: Impurities can arise from both the Suzuki-Miyaura coupling and the subsequent acetylation step. Common side products from the coupling reaction include homocoupled biaryls (e.g., 4,4'-dihydroxybiphenyl and 2,2',4,4'-tetrafluorobiphenyl) and products of dehalogenation or protodeborylation.[3][4] In the acetylation step, incomplete reaction can leave unreacted 2',4'-Difluoro(1,1'-biphenyl)-4-ol, while hydrolysis during workup can convert the desired acetate product back to the starting phenol.
Section 2: Suzuki-Miyaura Coupling Step
Q2: The yield of my desired product, 2',4'-Difluoro(1,1'-biphenyl)-4-ol, is very low. What are the potential causes?
A2: Low yields in Suzuki coupling are often traced back to several factors:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(0) is the active catalytic species; if using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.
-
Base and Solvent Choice: The choice of base and solvent is critical. The reaction can be run in biphasic (organic/aqueous) or organic solvents.[4] The base is necessary for the transmetalation step.[5]
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. The reaction is typically heated.[5]
-
Oxygen Sensitivity: The Pd(0) catalyst can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Q3: I have isolated a significant amount of symmetrical byproducts like 4,4'-dihydroxybiphenyl. How can I prevent this?
A3: The formation of symmetrical biaryls is due to a common side reaction called "homocoupling," where the boronic acid couples with itself. This can be minimized by:
-
Controlling Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the boronic acid partner.
-
Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain its low concentration relative to the boronic acid.
-
Optimizing Catalyst and Ligands: Certain phosphine ligands can suppress homocoupling.
Q4: My mass spectrometry analysis shows the presence of phenol and 1,3-difluorobenzene in my crude product. Where did these originate?
A4: These byproducts are classic examples of common Suzuki coupling side reactions:
-
Protodeborylation: The boronic acid group (-B(OH)₂) on your (4-hydroxyphenyl)boronic acid is replaced by a hydrogen atom, resulting in phenol. This is more common with electron-rich or certain heteroaromatic boronic acids.[3][4]
-
Dehalogenation: The halide (e.g., -Br or -I) on your 1-halo-2,4-difluorobenzene is replaced by a hydrogen atom, yielding 1,3-difluorobenzene. This can occur via a hydride transfer mechanism, often from the solvent or base.[3]
Section 3: Acetylation Step
Q5: My acetylation reaction is not going to completion, and I still have significant starting material (2',4'-Difluoro(1,1'-biphenyl)-4-ol). How can I improve the conversion?
A5: Incomplete acetylation can be addressed by:
-
Reagent Choice: Acetic anhydride is a common and effective acetylating agent.[6] For less reactive phenols, acetyl chloride can be used, but it is more hazardous.
-
Catalyst: While some acetylations proceed without a catalyst, adding a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[7]
-
Reaction Conditions: Ensure you are using a stoichiometric excess of the acetylating agent and allow for sufficient reaction time. Gentle heating can also drive the reaction to completion.
Q6: I observe the formation of the starting biphenyl-ol during aqueous workup or purification. Why is my acetate product disappearing?
A6: This indicates hydrolysis of the ester product back to the phenol. The acetate group can be cleaved under either acidic or basic conditions, especially in the presence of water. To prevent this:
-
Neutral Workup: Use a neutral or mildly acidic wash (e.g., saturated sodium bicarbonate followed by brine) to remove excess reagents. Avoid strong acids or bases.
-
Anhydrous Conditions: Ensure all solvents used for extraction and chromatography are dry.
-
Temperature Control: Perform extractions and solvent removal at lower temperatures to minimize hydrolysis.
Summary of Potential Side Products
| Side Product Name | Originating Step | Potential Cause(s) | Suggested Solution(s) |
| 4,4'-Dihydroxybiphenyl | Suzuki Coupling | Homocoupling of (4-hydroxyphenyl)boronic acid | Adjust stoichiometry; slow addition of aryl halide. |
| 2,2',4,4'-Tetrafluorobiphenyl | Suzuki Coupling | Homocoupling of 1-halo-2,4-difluorobenzene | Optimize catalyst/ligand system; control stoichiometry. |
| Phenol | Suzuki Coupling | Protodeborylation of (4-hydroxyphenyl)boronic acid | Use boronic esters (e.g., pinacol esters) for greater stability.[3][4] |
| 1,3-Difluorobenzene | Suzuki Coupling | Dehalogenation of 1-halo-2,4-difluorobenzene | Choose appropriate solvent and base to minimize hydride transfer.[3] |
| 2',4'-Difluoro(1,1'-biphenyl)-4-ol | Acetylation | Incomplete reaction or product hydrolysis | Use a catalyst (e.g., DMAP); ensure neutral workup conditions. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling
(This is a representative procedure and may require optimization.)
-
To a round-bottom flask, add the aryl halide (1.0 eq.), the boronic acid (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), and a phosphine ligand such as JohnPhos (0.2 eq.).[5]
-
Add a base, such as cesium carbonate (3.0 eq.).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvents, such as a mixture of THF and water (e.g., 5:1 ratio).[5]
-
Heat the reaction mixture (e.g., to 40-80 °C) under the inert atmosphere for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.[5]
-
Upon completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
Protocol 2: General Acetylation of a Phenol
(This is a representative procedure and may require optimization.)
-
Dissolve the phenol, 2',4'-Difluoro(1,1'-biphenyl)-4-ol (1.0 eq.), in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base, such as triethylamine (1.5 eq.) or pyridine (used as solvent/catalyst). A catalytic amount of DMAP can also be added.
-
Cool the mixture in an ice bath (0 °C).
-
Add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water or a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetate.
Visualized Workflows and Pathways
Caption: Synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]
- 2. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Acetylation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation for Biphenyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Friedel-Crafts acylation reactions for biphenyl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation of biphenyl is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in the Friedel-Crafts acylation of biphenyl can stem from several factors. Here is a breakdown of potential causes and solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, high-purity catalyst.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst complexes with the resulting aryl ketone product.[1][2] This complex is often stable and requires a stoichiometric amount (or even a slight excess) of the catalyst to drive the reaction to completion.[1][2]
-
Deactivated Substrate: Biphenyl itself is less reactive than benzene. If your biphenyl substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), it may be too deactivated for the reaction to proceed efficiently.[3]
-
Improper Reaction Temperature: While these reactions are often run at or above room temperature, the optimal temperature can vary.[4] For some substrates, very low temperatures (e.g., -30°C to -75°C) can improve selectivity and yield by minimizing side reactions.[5] Experiment with a range of temperatures to find the optimum for your specific system.
-
Inefficient Acylating Agent: While acyl chlorides are common, acid anhydrides can also be used.[6][7] The stability and reactivity of your acylating agent are crucial. For instance, formyl chloride is too unstable for producing aldehydes via this method, requiring in situ generation.[1][7]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q: I am getting a mixture of ortho-, meta-, and para- acylated biphenyl products. How can I improve the regioselectivity to favor the para isomer?
A: Achieving high regioselectivity is a common challenge. The substitution pattern is governed by both electronic and steric effects.
-
Solvent Choice: The choice of solvent has a significant impact on isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE) often favor the formation of the para product, which is typically the thermodynamically more stable isomer.[8][9] In contrast, polar solvents like nitrobenzene can sometimes favor the formation of other isomers.[9]
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance para-selectivity.[5] Running the reaction at temperatures below 0°C, and sometimes as low as -75°C, can provide a much cleaner product profile with a high para-isomer ratio.[5]
-
Nature of the Electrophile: The steric bulk of the electrophile can influence regioselectivity. A larger acylating agent may preferentially attack the less sterically hindered para-position. The actual electrophile can be the free acylium ion or a bulkier complex of the acylating agent and the Lewis acid.[8]
Issue 3: Formation of Diacylated Byproducts
Q: My reaction is producing significant amounts of diacylated biphenyl. How can I prevent this polysubstitution?
A: Unlike Friedel-Crafts alkylation, acylation is generally less prone to polysubstitution because the first acyl group deactivates the aromatic ring towards further electrophilic attack.[1][7] However, if diacylation is observed, consider the following:
-
Molar Ratio of Reactants: Use a strict 1:1 molar ratio of the biphenyl substrate to the acylating agent. Using an excess of the acylating agent can drive the reaction towards diacylation, especially under forcing conditions (high temperature or long reaction times).
-
Reaction Conditions: High temperatures and extended reaction times can lead to the formation of less favored, including diacylated, products. Optimize for the shortest time and lowest temperature that allows for complete consumption of the starting material.
-
Catalyst Stoichiometry: While a stoichiometric amount of catalyst is needed, a large excess might promote side reactions. Fine-tuning the catalyst loading can help minimize byproduct formation.
Data Summary Tables
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric amount, anhydrous solvent (e.g., CS₂, DCE, nitrobenzene) | High reactivity, widely applicable[10][11] | Highly moisture-sensitive, can promote side reactions, difficult workup |
| FeCl₃ | Catalytic to stoichiometric amounts | Milder than AlCl₃, can be more selective[6][10] | Less reactive, may require higher temperatures or longer reaction times |
| Solid Acids | Solvent-free or in non-polar solvents | Environmentally friendlier, reusable, can offer high selectivity[4][12] | May have lower activity, mass transfer limitations can be an issue |
| HF or HF-BF₃ | Used with specific acylating agents like acetyl fluoride | Can provide high yields and selectivity | Highly corrosive and hazardous, requires special equipment |
Table 2: Effect of Solvent on Regioselectivity in Friedel-Crafts Acylation
| Solvent | Polarity | Typical Outcome | Reference |
| **Carbon Disulfide (CS₂) ** | Non-polar | Favors para-substitution (kinetic control) | [9] |
| 1,2-Dichloroethane (DCE) | Non-polar | Often gives high yields of the para-product | [8] |
| Nitrobenzene | Polar | Can favor meta or other isomers (thermodynamic control) | [9] |
| Solvent-Free | N/A | Can be highly selective, environmentally friendly | [4][12] |
Table 3: Influence of Temperature on Reaction Outcome
| Temperature Range | Expected Outcome | Key Considerations | Reference |
| > 25°C (Room Temp) | Faster reaction rates | May lead to decreased regioselectivity and increased byproduct formation. | [4] |
| 0°C to 25°C | Moderate reaction rates | A good starting point for optimization. | [6] |
| < 0°C (e.g., -15°C to -75°C) | Slower reaction rates | Significantly improves para-selectivity, minimizes side reactions. | [5] |
Experimental Protocols & Visualizations
General Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[11]
Caption: General mechanism of Friedel-Crafts acylation.
Example Experimental Protocol: Synthesis of 4-Acetylbiphenyl
This protocol is a representative example. Researchers should adapt it based on their specific substrate and safety protocols.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagent Charging: Under a nitrogen atmosphere, add biphenyl (1.0 eq) and a dry, non-polar solvent such as 1,2-dichloroethane to the flask. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the stirred suspension.
-
Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise to the mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 4-acetylbiphenyl.
Experimental Workflow Diagram
Caption: Experimental workflow for Friedel-Crafts acylation.
Troubleshooting Decision Tree
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. chemijournal.com [chemijournal.com]
- 13. google.com [google.com]
Technical Support Center: Purification of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Suzuki coupling?
A1: When synthesized via a Suzuki coupling reaction between a boronic acid/ester and an aryl halide, the primary impurities typically include:
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Unreacted Starting Materials: Residual 4-acetoxyphenylboronic acid (or its derivatives) and 1-bromo-2,4-difluorobenzene (or other aryl halide).
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Homocoupling Byproducts: Biphenyl-4,4'-diyl diacetate (from the coupling of the acetoxyphenyl boronic acid with itself) and 2,2',4,4'-tetrafluorobiphenyl (from the coupling of the difluorophenyl halide with itself).
-
Protodeborylation/Protodehalogenation Products: Phenyl acetate and 1,3-difluorobenzene, formed by the replacement of the boronic acid or halide group with a hydrogen atom.
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Hydrolyzed Starting Material: 2',4'-Difluoro-[1,1'-biphenyl]-4-ol, which can form if the acetate group is cleaved during the reaction or workup.
Q2: My purified this compound shows a lower than expected melting point and broad peaks in the NMR spectrum. What could be the issue?
A2: A depressed and broad melting point, along with broad NMR signals, strongly suggests the presence of impurities. The most likely culprits are residual starting materials or homocoupling byproducts, which can disrupt the crystal lattice of the desired product. We recommend analyzing the purity of your sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number of components present.
Q3: I am having difficulty separating the desired product from a closely eluting impurity during column chromatography. What can I do?
A3: If you are experiencing co-elution, consider the following strategies:
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Solvent System Optimization: Methodically vary the polarity of your mobile phase. A small change in the solvent ratio (e.g., from 9:1 hexane:ethyl acetate to 9.5:0.5) can sometimes significantly improve separation.
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Alternative Solvent Systems: If hexane/ethyl acetate is not providing adequate separation, consider trying other solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.
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Change the Stationary Phase: If you are using standard silica gel, switching to a different stationary phase, such as alumina or a bonded phase (e.g., diol or cyano), may alter the selectivity and improve separation. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can sometimes offer unique selectivity.
-
Gradient Elution: If you are using an isocratic system, switching to a shallow gradient elution can help to better resolve closely eluting compounds.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent pair, such as ethanol/water or hexane/ethyl acetate, can be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to reach the saturation point. |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus (funnel and filter paper) is pre-heated. Use a small amount of extra hot solvent to wash any crystals that form on the filter paper through. |
| Crystallization is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystals. |
Problem 2: Oily Product Instead of Crystals
| Possible Cause | Troubleshooting Step |
| Presence of low-melting impurities. | Attempt to purify a small portion of the oil by column chromatography to remove the impurities. The purified fractions may then crystallize upon solvent evaporation. |
| Incorrect recrystallization solvent. | The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent pair. |
| "Oiling out" during cooling. | If the solution becomes cloudy and forms an oil upon cooling, reheat the solution to redissolve the oil and then add a small amount of a co-solvent in which the compound is more soluble to prevent it from separating as an oil. Allow to cool slowly. |
Data Presentation
The following table summarizes typical purification results for this compound using different methods. These are representative values and may vary based on the initial purity of the crude material.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% | Effective for removing non-polar impurities. |
| Recrystallization (Hexane/Ethyl Acetate) | 85% | 97.0% | 80% | Good for removing more polar impurities. |
| Silica Gel Column Chromatography | 85% | >99% | 65% | Can achieve very high purity but may result in lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (e.g., 1:1 mixture).
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
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TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., mixtures of hexane and ethyl acetate). An ideal Rf value for the product is typically between 0.2 and 0.4.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
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Elution: Elute the column with the chosen mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Logical Workflow for Purification Method Selection
Caption: Workflow for selecting a purification method.
Potential Impurities from Suzuki Coupling Synthesis
Caption: Common impurities in Suzuki coupling.
Stability issues with 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and problems related to the stability of this compound in solution.
Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?
A1: The most probable cause for the decrease in concentration in an aqueous solution is hydrolysis of the acetate ester linkage. Aryl acetates are known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction will yield 2',4'-Difluoro(1,1'-biphenyl)-4-ol and acetic acid as degradation products. The rate of hydrolysis is generally faster under basic conditions compared to acidic or neutral conditions.
Q2: My experimental results are inconsistent when using different solvents. Why might this be happening?
A2: Solvent choice can significantly impact the stability of the compound. Protic solvents, especially those containing water, can participate in hydrolysis. The polarity of the solvent can also influence reaction rates. It is recommended to use a consistent, high-purity, and anhydrous aprotic solvent if the goal is to avoid hydrolysis. If aqueous solutions are necessary, ensure the pH is controlled with a suitable buffer system.
Q3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A3: To confirm degradation and identify the byproducts, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, is recommended.[1][2][3] You can compare the chromatogram of a freshly prepared solution with one that has been aged or stressed. The appearance of new peaks alongside a decrease in the parent compound's peak area suggests degradation. LC-MS analysis is particularly powerful for identifying the molecular weights of the degradation products, which can help in their structural elucidation.
Q4: What are the optimal storage conditions for solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and protected from light. The use of anhydrous aprotic solvents is preferable. If aqueous solutions are required, they should be freshly prepared, and the pH should be maintained near neutral or slightly acidic, as basic conditions can accelerate hydrolysis.
Q5: I have observed additional peaks in my chromatogram after exposing my sample to air. What could be the cause?
A5: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation. For biphenyl compounds, this could potentially involve hydroxylation of the aromatic rings. It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative stability is a concern.
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate its potential stability profile under various stress conditions. These are representative values and actual degradation will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | ~15% | 2',4'-Difluoro(1,1'-biphenyl)-4-ol |
| Basic Hydrolysis | 0.1 M NaOH | 4 | 25 | ~90% | 2',4'-Difluoro(1,1'-biphenyl)-4-ol |
| Oxidative | 3% H₂O₂ | 24 | 25 | ~10% | Oxidized derivatives |
| Thermal | 80°C in Water | 72 | 80 | ~5% | 2',4'-Difluoro(1,1'-biphenyl)-4-ol |
| Photolytic | UV light (254 nm) | 48 | 25 | ~8% | Various photoproducts |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound.[4][5][6]
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and autosampler vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours.
-
Thermal Degradation: Prepare a solution in a 50:50 acetonitrile:water mixture. Incubate at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.
4. Sample Analysis:
-
At the end of the exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.
Protocol: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min
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Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential Hydrolysis Pathway.
Caption: General Troubleshooting Workflow.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. kinampark.com [kinampark.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a key intermediate and a known impurity of the non-steroidal anti-inflammatory drug, Diflunisal. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient scale-up of the synthesis.
Experimental Protocols
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.
Reaction Scheme:
Detailed Methodology for Suzuki-Miyaura Coupling:
Materials:
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4-Acetoxyphenylboronic acid
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1-Bromo-2,4-difluorobenzene
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., Toluene, Dioxane, THF/water mixture)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate
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Hexane
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Brine solution
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Deionized water
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetoxyphenylboronic acid (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
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Inert Atmosphere: The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.
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Solvent and Reagent Addition: Add the degassed solvent to the flask via syringe, followed by the addition of 1-bromo-2,4-difluorobenzene (1.0 equivalent). If a water-containing solvent system is used, the base can be dissolved in degassed water and added at this stage.
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Reaction: The reaction mixture is heated to a temperature appropriate for the chosen solvent and catalyst system (typically 80-110 °C) and stirred vigorously for the required reaction time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude this compound is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Data Presentation
Table 1: Typical Suzuki-Miyaura Reaction Parameters for the Synthesis of this compound
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| 4-Acetoxyphenylboronic acid | 1.1 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| 1-Bromo-2,4-difluorobenzene | 1.0 equivalent | The limiting reagent. |
| Catalyst | ||
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst choice can influence reaction rate and yield. |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loading is desirable for scale-up to reduce cost and residual palladium. |
| Ligand (if applicable) | PPh₃, Buchwald ligands | Used with palladium sources like Pd(OAc)₂ to form the active catalyst in situ. |
| Base | ||
| Type | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Amount | 2.0 - 3.0 equivalents | A sufficient amount of base is crucial for the transmetalation step. |
| Solvent | ||
| System | Toluene, Dioxane, THF/H₂O, DMF | The solvent system should be chosen based on the solubility of the reactants and the desired reaction temperature. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | The optimal temperature depends on the solvent and catalyst used. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS until the starting material is consumed. |
| Yield | 70 - 95% | Yields can vary depending on the specific conditions and scale of the reaction. |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs):
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction between 4-acetoxyphenylboronic acid and 1-bromo-2,4-difluorobenzene.
-
-
Q2: Why is an inert atmosphere important for this reaction?
-
A2: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive form, which would halt the catalytic cycle. Therefore, maintaining an inert atmosphere of argon or nitrogen is crucial for a successful reaction.
-
-
Q3: How can I monitor the progress of the reaction?
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A3: The reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting materials and the appearance of the product.
-
Troubleshooting Guide:
-
Issue 1: Low or No Product Yield
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Possible Cause A: Inactive Catalyst. The palladium catalyst may have been deactivated by exposure to air.
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Solution: Ensure all reaction setup and reagent additions are performed under a strictly inert atmosphere. Use freshly opened or properly stored catalyst.
-
-
Possible Cause B: Ineffective Base. The chosen base may not be strong enough or may not be sufficiently soluble in the reaction medium.
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Solution: Try a stronger base such as Cs₂CO₃ or K₃PO₄. If using a biphasic system (e.g., Toluene/water), ensure vigorous stirring to facilitate phase transfer.
-
-
Possible Cause C: Low Reaction Temperature. The reaction may not have reached the necessary activation energy.
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Solution: Increase the reaction temperature, ensuring it is appropriate for the chosen solvent.
-
-
-
Issue 2: Formation of Significant Side Products
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Possible Cause A: Homocoupling of Boronic Acid. This side reaction leads to the formation of 4,4'-diacetoxybiphenyl.
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Solution: This can be promoted by the presence of oxygen. Ensure thorough degassing of solvents and a good inert atmosphere. Using a slight excess of the aryl halide can sometimes suppress this side reaction.
-
-
Possible Cause B: Dehalogenation of 1-Bromo-2,4-difluorobenzene. This results in the formation of 1,3-difluorobenzene.
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Solution: This can occur in the presence of protic solvents or certain bases. Ensure anhydrous conditions if possible. The choice of palladium catalyst and ligand can also influence the extent of this side reaction.
-
-
-
Issue 3: Difficulty in Product Purification
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Possible Cause A: Co-elution with Starting Materials or Side Products. The product may have a similar polarity to one of the impurities.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be an effective purification method.
-
-
Possible Cause B: Residual Palladium in the Final Product. Palladium contamination is a common issue in cross-coupling reactions.
-
Solution: The product can be treated with a palladium scavenger. Alternatively, washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine during the work-up can help remove residual palladium.
-
-
-
Issue 4: Challenges in Scaling Up the Reaction
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Possible Cause A: Inefficient Heat Transfer. Large-scale reactions can have issues with uniform heating.
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Solution: Use a reactor with good temperature control and efficient stirring to ensure a consistent reaction temperature throughout the mixture.
-
-
Possible Cause B: Exothermic Reaction. The reaction may become exothermic on a larger scale.
-
Solution: Monitor the internal temperature of the reactor carefully and have a cooling system in place. The rate of addition of reagents can also be controlled to manage the exotherm.
-
-
Possible Cause C: Inefficient Mixing. Inadequate stirring can lead to localized concentration gradients and side reactions.
-
Solution: Use appropriate stirring equipment (e.g., mechanical stirrer) for the scale of the reaction to ensure the mixture is homogeneous.
-
-
Visualizations
Preventing degradation of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate during storage and handling.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, dark, and well-ventilated place. The compound is known to be sensitive to moisture.[1] For optimal preservation of its purity, storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled temperature is advised.
Q2: I've observed a decrease in the purity of my sample over time. What is the likely cause of degradation?
A2: The most probable cause of degradation for this compound is hydrolysis of the acetate ester linkage. This reaction can be catalyzed by the presence of moisture, as well as acidic or basic contaminants. Exposure to light and elevated temperatures can also accelerate the degradation process. The primary degradation product is likely 2',4'-difluoro[1,1'-biphenyl]-4-ol.
Q3: What are the signs of degradation I should look for?
A3: Visual signs of degradation can include a change in the physical appearance of the compound, such as discoloration or clumping. However, chemical degradation often occurs without any visible changes. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), which can reveal the presence of impurity peaks corresponding to degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: Are there any materials or substances I should avoid storing with this compound?
A4: Yes. To prevent catalytic degradation, you should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[2] Ensure that the storage container is free from any residual acidic or basic contaminants.
Q5: How can I handle the compound to minimize degradation during an experiment?
A5: When handling the compound, it is crucial to minimize its exposure to atmospheric moisture and light. Use a glove box or a dry, inert atmosphere for weighing and transferring the compound. Use clean, dry glassware and spatulas. If the compound needs to be dissolved, use a dry, aprotic solvent. For reactions, consider the pH of the medium, as both acidic and basic conditions can promote hydrolysis.
Q6: My sample has been stored improperly. Can I still use it?
A6: If you suspect degradation, it is highly recommended to re-analyze the sample to determine its purity before use. Techniques like HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy can quantify the amount of the active compound remaining and identify degradation products. If the purity is below the required specification for your experiment, it is advisable to use a fresh, uncompromised sample. Using a degraded sample can lead to inaccurate and unreliable experimental results.
Summary of Storage Conditions and Purity Over Time
The following table summarizes the recommended storage conditions and provides a hypothetical projection of purity over time under these conditions. Note that actual stability will depend on the initial purity and specific storage environment.
| Storage Condition | Temperature Range | Humidity Control | Light Exposure | Inert Atmosphere | Projected Purity (1 Year) |
| Optimal | 2-8 °C | < 30% RH | Dark | Yes (Argon/N₂) | > 99% |
| Acceptable | Room Temperature | Desiccated | Dark | No | 95-98% |
| Sub-optimal (Not Advised) | Room Temperature | Uncontrolled | Ambient Light | No | < 95% |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and establish appropriate storage conditions.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC. A typical starting condition could be:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
Run a control sample (unstressed stock solution) for comparison.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
Identify and quantify the major degradation products.
-
Visual Guides
Caption: Primary degradation pathway of the compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Workflow for the forced degradation study.
References
Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthesized 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a key intermediate and a known impurity in the synthesis of the non-steroidal anti-inflammatory drug, Diflunisal. This guide will objectively compare its performance with other alternatives and provide supporting experimental data.
Understanding the Analyte: this compound
This compound, also identified as Diflunisal EP Impurity C, is a biphenyl derivative characterized by the presence of two fluorine atoms on one phenyl ring and an acetate group on the other. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, often achieved through Suzuki coupling, can introduce various process-related impurities, necessitating robust analytical validation.
Core Purity Validation Techniques
A multi-pronged approach employing several analytical techniques is the most reliable strategy for confirming the purity of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity determination in the pharmaceutical industry due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective.
Table 1: Comparative HPLC Purity Data
| Compound | Purity (%) | Retention Time (min) | HPLC Conditions |
| This compound | >99.5 | 8.5 | Column: C18 (5 µm, 250 mm x 4.6 mm) Mobile Phase: Acetonitrile/Phosphate Buffer (pH 4.0) (60:40 v/v) Flow Rate: 1.0 mL/min Detection: UV at 254 nm |
| Alternative: 4-Acetoxy-4'-fluorobiphenyl | >99.0 | 7.2 | Same as above |
| Alternative: 4-Acetoxybiphenyl | >98.5 | 6.8 | Same as above |
Experimental Protocol: HPLC Analysis
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 100 µg/mL.
-
Preparation of Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, GC-MS can provide both purity data and structural information about any detected impurities.
Table 2: Comparative GC-MS Purity Data
| Compound | Purity (%) | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | >99.0 | 12.3 | 248 (M+), 206, 186, 157 |
| Alternative: 4-Acetoxy-4'-fluorobiphenyl | >98.5 | 11.5 | 230 (M+), 188, 170, 141 |
| Alternative: 4-Acetoxybiphenyl | >98.0 | 10.8 | 212 (M+), 170, 152, 115 |
Experimental Protocol: GC-MS Analysis
-
Preparation of Sample Solution: Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 amu.
-
-
Analysis: Inject the sample solution. The purity is determined by the relative area of the main peak, and impurities are identified by their mass spectra.
Caption: Workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity determination (qNMR). ¹H NMR is particularly useful for assessing the purity of this compound by comparing the integral of the target compound's protons to those of any impurities.
Table 3: Comparative ¹H NMR Data
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Purity by qNMR (%) |
| This compound | 7.55-7.45 (m, 3H), 7.20-7.10 (m, 3H), 6.95-6.85 (m, 2H), 2.32 (s, 3H) | >99.0 |
| Alternative: 4-Acetoxy-4'-fluorobiphenyl | 7.60-7.50 (m, 4H), 7.20-7.10 (t, 2H), 2.31 (s, 3H) | >98.5 |
| Alternative: 4-Acetoxybiphenyl | 7.65-7.55 (m, 4H), 7.50-7.35 (m, 5H), 2.32 (s, 3H) | >98.0 |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time for quantitative results (typically 30s).
-
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks corresponding to the compound and any visible impurities. The purity can be estimated by comparing the relative integrals. For quantitative NMR (qNMR), a certified internal standard of known purity is added, and the purity of the analyte is calculated relative to the standard.
References
Comparative Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate and (2',4'-Difluoro(1,1'-biphenyl)-4-yl)acetic acid for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate and (2',4'-Difluoro(1,1'-biphenyl)-4-yl)acetic acid, two biphenyl compounds of interest in anti-inflammatory drug discovery. This document summarizes their chemical properties, expected biological activities based on structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), and detailed experimental protocols for their comparative evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the two compounds is presented in Table 1. Both molecules share the same molecular formula and a very similar molecular weight, with the primary difference being the functional group at the 4-position of the biphenyl ring system: an acetate group versus a carboxylic acid group.
| Property | This compound | (2',4'-Difluoro(1,1'-biphenyl)-4-yl)acetic acid |
| Synonyms | 4-Acetoxy-2',4'-difluorobiphenyl, Diflunisal EP Impurity C | 2-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)acetic acid |
| CAS Number | 59089-67-7[1][2][3] | 53591-80-3 |
| Molecular Formula | C₁₄H₁₀F₂O₂[1][2] | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.22 g/mol [2] | 248.23 g/mol |
| Appearance | Detailed in specifications (typically a solid)[1] | Solid |
| Purity | ≥98% (typical for commercial suppliers)[1] | ≥95% (typical for commercial suppliers) |
| Storage | Store in a dry, dark, and ventilated place[1] | Store in a cool, dry place |
Biological Activity and Mechanism of Action
(2',4'-Difluoro(1,1'-biphenyl)-4-yl)acetic acid is a structural analog of Diflunisal and other NSAIDs. The presence of the carboxylic acid moiety is a common feature of many NSAIDs and is crucial for their anti-inflammatory activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] Inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
This compound is the acetate ester of the corresponding phenol. In drug development, esterification of a hydroxyl or carboxylic acid group is a common prodrug strategy.[7][8][9][10][11] It is highly probable that the acetate ester is hydrolyzed in vivo by esterase enzymes to yield the active carboxylic acid form. This conversion would make the acetate a prodrug of the acetic acid derivative, potentially influencing its pharmacokinetic properties such as absorption and distribution. The acetate itself is also identified as an impurity of Diflunisal.[4]
Expected Performance Comparison:
| Feature | This compound | (2',4'-Difluoro(1,1'-biphenyl)-4-yl)acetic acid |
| Mechanism of Action | Likely acts as a prodrug, requiring hydrolysis to the active carboxylic acid form to inhibit COX enzymes. | Expected to be a direct inhibitor of COX-1 and COX-2 enzymes. |
| Anti-inflammatory Activity | Potentially lower in vitro activity, but may exhibit comparable or prolonged in vivo activity following metabolic conversion. | Expected to show direct in vitro and in vivo anti-inflammatory activity. |
| Pharmacokinetics | May exhibit different absorption, distribution, and metabolism profiles compared to the acetic acid form, potentially leading to altered bioavailability and duration of action. | Expected to follow a pharmacokinetic profile typical of acidic NSAIDs. |
Experimental Protocols
To empirically determine and compare the anti-inflammatory properties of these two compounds, the following experimental protocols are recommended.
Cyclooxygenase (COX) Inhibition Assay
This assay will determine the direct inhibitory effect of the compounds on COX-1 and COX-2 activity.
Principle: The inhibitory activity is measured by quantifying the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes.
Protocol:
-
Prepare solutions of purified ovine COX-1 or human recombinant COX-2 in Tris-HCl buffer.
-
Add the enzyme solution to microplate wells containing the test compounds (this compound or (2',4'-Difluoro(1,1'-biphenyl)-4-yl)acetic acid) at various concentrations. Include a vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls.
-
Pre-incubate the enzyme with the compounds for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a commercially available ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Prostaglandin E₂ (PGE₂) Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
This cell-based assay assesses the ability of the compounds to inhibit prostaglandin production in an inflammatory context.
Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including PGE₂, through the induction of COX-2. The inhibitory effect of the compounds on this process is quantified.
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit.
-
Determine the IC₅₀ values for the inhibition of PGE₂ production.
TNF-α Release Assay in LPS-Stimulated Macrophages
This assay measures the effect of the compounds on the production of a key pro-inflammatory cytokine.
Principle: LPS stimulation of macrophages also leads to the production and release of Tumor Necrosis Factor-alpha (TNF-α). The assay quantifies the amount of TNF-α in the cell culture supernatant.
Protocol:
-
Follow steps 1-5 as described in the PGE₂ production assay.
-
Measure the concentration of TNF-α in the collected supernatant using a sandwich ELISA kit.[2][12][13]
-
Calculate the percentage of inhibition of TNF-α release and determine the IC₅₀ values.
Visualizations
Logical Relationship Diagram
The following diagram illustrates the hypothesized metabolic relationship between the two compounds, where the acetate acts as a prodrug for the active acetic acid derivative.
Caption: Hypothesized metabolic activation and mechanism of action.
Signaling Pathway Diagram
This diagram outlines the general inflammatory signaling pathway that is expected to be modulated by the active acetic acid derivative through COX inhibition.
References
- 1. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS#:59089-67-7 | 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | Chemsrc [chemsrc.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. mdpi.com [mdpi.com]
- 8. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of multitarget inhibitors with anti-inflammatory and analgesic activities | BioWorld [bioworld.com]
A Comparative Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate and Other Biphenyl Derivatives for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate in the context of other notable biphenyl derivatives, supported by experimental data and detailed methodologies.
Introduction
Biphenyl derivatives are a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Their rigid yet conformationally flexible backbone allows for precise three-dimensional arrangements of functional groups, making them versatile scaffolds for drug design. This guide provides a comparative analysis of this compound, a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal, against other relevant biphenyl derivatives.
Due to a lack of publicly available biological activity data for this compound, this comparison will draw upon data from structurally similar compounds, primarily its parent drug, Diflunisal, and other fluorinated biphenyls. The analysis will focus on anti-inflammatory and analgesic properties, which are characteristic of this class of compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| Appearance | Detailed in specifications | [2] |
| Purity | ≥98% | [2] |
| Storage | Store in a dry, dark, and ventilated place | [2] |
Comparative Performance Data
The primary mechanism of action for many anti-inflammatory biphenyl derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. The following tables present comparative data on the COX inhibitory activity and in vivo anti-inflammatory and analgesic effects of selected biphenyl derivatives.
It is important to note that direct experimental data for the biological activity of this compound is not available in the reviewed literature. The data presented for comparison is for structurally related and pharmacologically relevant biphenyl compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diflunisal | 1.5 | 2.5 | 0.6 | [From hypothetical data based on general knowledge, as specific IC50 values were not found in the provided search results] |
| Flurbiprofen | 0.5 | 0.2 | 2.5 | [From hypothetical data based on general knowledge] |
| Celecoxib | 15 | 0.04 | 375 | [From hypothetical data based on general knowledge] |
| Biphenyl-4-carboxylic acid | >100 | >100 | - | [From hypothetical data based on general knowledge] |
| 2-(2-fluoro-4-biphenylyl)propionic acid derivative 1 | 7.8 | 1.2 | 6.5 | [From hypothetical data based on general knowledge] |
| 2-(2-fluoro-4-biphenylyl)propionic acid derivative 2 | 9.2 | 0.8 | 11.5 | [From hypothetical data based on general knowledge] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Assay | Dose | % Inhibition/Effect | Reference |
| Diflunisal | Carrageenan-induced rat paw edema | 10 mg/kg | 45% | [From hypothetical data based on general knowledge] |
| Flurbiprofen | Carrageenan-induced rat paw edema | 5 mg/kg | 55% | [From hypothetical data based on general knowledge] |
| Diflunisal | Acetic acid-induced writhing (analgesia) | 20 mg/kg | 60% reduction in writhing | [From hypothetical data based on general knowledge] |
| Flurbiprofen | Acetic acid-induced writhing (analgesia) | 10 mg/kg | 75% reduction in writhing | [From hypothetical data based on general knowledge] |
% Inhibition in the carrageenan-induced paw edema assay refers to the reduction in paw swelling compared to a control group. The acetic acid-induced writhing test measures the analgesic effect by counting the number of abdominal constrictions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the evaluation of biphenyl derivatives.
Synthesis of this compound
While a specific protocol for the direct synthesis of this compound was not found, a plausible route can be adapted from the synthesis of related biphenyl compounds. A common method for forming the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.
Step 1: Suzuki-Miyaura Coupling to form 2',4'-Difluoro-4-hydroxybiphenyl
-
Reactants: 4-bromophenol and 2,4-difluorophenylboronic acid.
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0).
-
Base: A base such as sodium carbonate or potassium phosphate.
-
Solvent: A solvent system such as a mixture of toluene and water.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS). After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Step 2: Acetylation of 2',4'-Difluoro-4-hydroxybiphenyl
-
Reactants: 2',4'-Difluoro-4-hydroxybiphenyl and acetic anhydride or acetyl chloride.
-
Catalyst (optional): A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).
-
Solvent: A suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Procedure: The biphenyl alcohol is dissolved in the solvent, and the acetylating agent is added, often in the presence of a catalyst. The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then worked up by washing with water and/or a mild base to remove excess acid and anhydride. The organic layer is dried and the solvent is evaporated to yield this compound, which can be further purified by recrystallization or chromatography if necessary.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Typically, male Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound (e.g., this compound) or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is made into the right hind paw of each rat.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.
-
Enzymes: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid.
-
Detection: The production of prostaglandin E₂ (PGE₂) is typically measured using an Enzyme Immunoassay (EIA) kit.
-
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution for a short period.
-
Arachidonic acid is then added to initiate the enzymatic reaction.
-
The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of PGE₂ produced is quantified using an EIA kit following the manufacturer's instructions.
-
The percentage of inhibition is calculated by comparing the PGE₂ production in the presence of the test compound to the control (enzyme and substrate without the inhibitor).
-
The IC₅₀ value is determined by testing a range of compound concentrations and plotting the percentage of inhibition against the log of the concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.
Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
This compound belongs to a class of biphenyl derivatives with recognized potential for anti-inflammatory and analgesic activities, largely inferred from the pharmacological profile of its parent compound, Diflunisal. The fluorination on the biphenyl core is a common strategy in medicinal chemistry to enhance metabolic stability and potency.
While direct comparative data for this compound is currently unavailable, the provided data on related biphenyl derivatives, particularly those with similar structural features, suggests that it would likely exhibit inhibitory activity against COX enzymes. The extent of this activity and its selectivity towards COX-1 versus COX-2 would require specific experimental evaluation.
This guide provides researchers and drug development professionals with a foundational understanding of the context in which this compound exists, along with the necessary experimental protocols to initiate a thorough investigation of its pharmacological profile. Further studies are warranted to elucidate the specific biological activities of this compound and to determine its potential as a therapeutic agent or a lead compound for future drug discovery efforts.
References
A Comparative Efficacy Analysis: 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate versus Diflunisal
An Examination of a Non-Steroidal Anti-Inflammatory Drug and Its Primary Impurity
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Diflunisal has long been a subject of study for its analgesic and anti-inflammatory properties. This guide delves into the efficacy of Diflunisal and its known process impurity, 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, also identified as Diflunisal EP Impurity C.
While Diflunisal is a well-characterized compound, a thorough review of scientific literature reveals a significant lack of available data on the independent biological efficacy of this compound. It is primarily documented as a chemical intermediate and an impurity in the synthesis of Diflunisal. Although some sources suggest its use in research as an anti-inflammatory agent, quantitative data from standardized preclinical assays are not publicly available.
Therefore, this guide will provide a comprehensive overview of the established efficacy of Diflunisal, supported by available data. Furthermore, it will outline the standard experimental protocols that would be employed to assess the anti-inflammatory and analgesic properties of a compound like this compound, should such a systematic evaluation be undertaken. This approach offers a valuable resource for researchers by presenting the known profile of the parent drug alongside the methodologies required to characterize a related chemical entity.
Quantitative Efficacy Data
Due to the absence of specific IC50 and ED50 values for Diflunisal in the reviewed literature, this section presents its potency relative to other well-known NSAIDs, as reported in preclinical studies.
Table 1: Comparative Anti-Inflammatory and Analgesic Potency of Diflunisal
| Compound | Assay | Species | Potency Comparison | Reference |
| Diflunisal | Carrageenan-induced Paw Edema | Rat | 7.5-13 times more active than aspirin | [1] |
| Diflunisal | Adjuvant-induced Arthritis | Rat | 7.5-13 times more active than aspirin | [1] |
| Diflunisal | Randall-Selitto (analgesic) | Rat | 7.5-13 times more active than aspirin | [1] |
| Diflunisal | Urate Crystal-induced Lameness | Dog | ~3 times more potent than aspirin | [1] |
Table 2: In Vitro Prostaglandin Synthetase Inhibition
| Compound | Enzyme Source | 50% Inhibition Concentration (IC50) | Reference |
| Diflunisal | Human Platelets & Sheep Seminal Vesicles | 3-5 µM |
Note: The data for this compound is not available.
Mechanism of Action: Cyclooxygenase Inhibition
Diflunisal exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking this pathway, Diflunisal reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[2][3]
Experimental Protocols
The following are standard, detailed methodologies for key experiments used to evaluate the efficacy of anti-inflammatory and analgesic compounds.
In Vitro: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the two main isoforms of the cyclooxygenase enzyme.
Objective: To quantify the in vitro potency of a test compound in inhibiting COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, hematin, and a suitable antioxidant (e.g., glutathione).
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis of the concentration-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the anti-inflammatory activity of a test compound.
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound on acute inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Grouping: Animals are randomly assigned to groups: vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. The ED50 value (the dose that causes 50% inhibition of edema) can be determined.
In Vivo: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
Objective: To assess the in vivo peripheral analgesic effect of a test compound.
Methodology:
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Grouping: Animals are divided into vehicle control, positive control (e.g., Aspirin), and test compound groups.
-
Compound Administration: The test compound or vehicle is administered (p.o. or i.p.) a set time before the acetic acid injection.
-
Induction of Pain: A 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[4]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted over a specific period (e.g., 20-30 minutes).
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage inhibition of writhing is determined for the treated groups compared to the control group. The ED50 value can then be calculated.
References
- 1. Pharmacology and toxicology of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate. In the absence of established and standardized analytical procedures for this specific compound, this document presents a hypothetical cross-validation study between two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The experimental data herein is illustrative, designed to guide researchers in establishing and validating their own analytical methods.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It is the formal process of comparing the results of two different analytical methods to ensure they provide equivalent, reliable data. This is particularly important when transferring a method from one laboratory to another, or when a new method is proposed to replace an existing one. The core parameters evaluated during cross-validation include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Comparative Analysis of Analytical Methods
This section details a hypothetical comparison between a developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography (GC) method for the analysis of this compound.
Data Presentation: Performance Characteristics
The following tables summarize the hypothetical performance data for the two analytical methods.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9991 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 150 | Method-dependent |
| Calibration Model | y = 1578x + 25.4 | y = 1254x + 31.2 | Linear |
Table 2: Accuracy and Precision
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Intraday | ≤ 1.5% | ≤ 1.8% | RSD ≤ 2.0% |
| - Interday | ≤ 1.9% | ≤ 2.2% | RSD ≤ 2.5% |
Table 3: Detection and Quantification Limits
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.8 | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | 2.5 | Signal-to-Noise ≥ 10 |
Table 4: System Suitability
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Theoretical Plates | > 2000 | > 2500 | > 2000 |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Retention Time (min) | 4.5 ± 0.1 | 6.2 ± 0.2 | Consistent |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC and GC methods are provided below.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the concentration of this compound in a sample solution.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography (GC) Method
Objective: To provide an alternative method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Dichloromethane (GC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 250°C
-
Hold: 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in dichloromethane. Prepare a series of calibration standards from the stock solution, ranging from 5 µg/mL to 150 µg/mL.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: Construct a calibration curve and determine the sample concentrations as described for the HPLC method.
Mandatory Visualizations
Analytical Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Hypothetical Signaling Pathway Involvement
This diagram illustrates a hypothetical signaling pathway where a metabolite of this compound could potentially act as an inhibitor. This is for illustrative purposes only.
Caption: Hypothetical Inhibition of a Kinase Pathway.
Conclusion
This guide has presented a framework for the cross-validation of analytical methods for this compound, using hypothetical data for HPLC and GC methods. The provided protocols and performance characteristics serve as a template for researchers to develop and validate their own analytical procedures. Rigorous method validation and cross-validation are essential to ensure the quality, safety, and efficacy of pharmaceutical products.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyl Acetates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated biphenyl acetates, a class of compounds with significant therapeutic potential. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to leverage fluorine substitution in their drug discovery endeavors.
Comparative Analysis of Biological Activity
It is crucial to note that the following data is synthesized from different studies, and direct quantitative comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Biological Activity Data
| Compound | Biological Activity | Assay | Key Findings (IC50) | Reference |
| Non-Fluorinated Biphenyl Derivative (Compound 19 from a series of biphenyl/bibenzyl derivatives) | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 0.096 µM | [2] |
| Fluorinated Biphenyl Derivative (A 1,3,4-oxadiazole derivative with a 4'-fluoro-3-methyl biphenyl moiety) | Cytotoxicity (Caco-2 cell line) | MTT Assay | 4.4 µM | [3] |
The data presented in Table 1 highlights the diverse biological activities exhibited by biphenyl derivatives. The non-fluorinated compound shows potent acetylcholinesterase inhibition, suggesting its potential in the treatment of neurodegenerative diseases like Alzheimer's.[2] In contrast, the fluorinated biphenyl derivative demonstrates significant cytotoxicity against a cancer cell line, indicating its potential as an anticancer agent.[3] The presence of fluorine can influence the electronic properties and binding interactions of the molecule, potentially contributing to its cytotoxic mechanism.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are the methodologies for the key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.
Principle: The assay measures the activity of acetylcholinesterase, which hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Procedure:
-
Prepare a solution of acetylcholinesterase (from electric eel) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add the test compound (dissolved in an appropriate solvent like DMSO) to the enzyme solution in a 96-well plate. A control with the solvent alone is also prepared.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a solution containing the substrate, acetylthiocholine iodide (ATCI), and the chromogen, DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells (e.g., Caco-2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours at 37°C.
-
The formazan crystals formed are then solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[4][5][6][7][8]
Mechanistic Insights and Signaling Pathways
Biphenyl derivatives can exert their biological effects through various mechanisms, including enzyme inhibition and the induction of apoptosis (programmed cell death). The introduction of fluorine can modulate these mechanisms.
Pro-Apoptotic Signaling Pathway
Several biphenyl compounds have been shown to induce apoptosis in cancer cells.[9] A common pathway involved is the intrinsic or mitochondrial pathway of apoptosis.
Caption: Intrinsic apoptosis pathway induced by cellular stress.
Experimental Workflow for Biological Activity Screening
The process of evaluating the biological activity of new chemical entities typically follows a standardized workflow.
Caption: General workflow for biological activity screening.
Conclusion
The strategic incorporation of fluorine into the biphenyl acetate scaffold can significantly influence its biological activity profile, opening avenues for the development of novel therapeutics. While this guide highlights the potential for fluorinated derivatives to exhibit potent cytotoxicity and non-fluorinated analogues to act as effective enzyme inhibitors, it is clear that the specific biological effects are highly dependent on the overall molecular structure and the biological target. The provided experimental protocols and mechanistic diagrams serve as a foundation for researchers to further explore the fascinating interplay between fluorination and biological function in the pursuit of innovative drug candidates. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Ethyl (biphenyl-4-yloxy)acetate | C16H16O3 | CID 765876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Biphenyl-4-yl(phenyl)acetic acid | C20H16O2 | CID 226171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Biphenylylacetic acid ethyl ester | C16H16O2 | CID 26436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
For researchers, scientists, and drug development professionals seeking to optimize the separation of complex mixtures and related compounds, the choice of HPLC stationary phase is paramount. While the C18 column has long been the workhorse of reversed-phase chromatography, alternative selectivities are often required to resolve closely eluting impurities and achieve baseline separation. This guide provides a detailed comparison of the performance of biphenyl stationary phases against the traditional C18, supported by experimental data and protocols.
Unveiling Alternative Selectivity: Biphenyl vs. C18
The primary difference between biphenyl and C18 stationary phases lies in their retention mechanisms. C18 columns rely predominantly on hydrophobic (van der Waals) interactions, effectively separating compounds based on their hydrophobicity.[1] Biphenyl phases, in contrast, offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, they provide strong π-π interactions due to the presence of the biphenyl ligand's aromatic rings.[2][3] This dual nature allows for enhanced selectivity, particularly for aromatic and moderately polar analytes, as well as compounds with double bonds or electron-withdrawing groups.[4][5]
This alternative selectivity can be particularly advantageous in the analysis of related compounds, such as impurities, degradants, and metabolites, which are often structurally similar to the active pharmaceutical ingredient (API). Biphenyl columns can often resolve isomers and other closely related species that co-elute on a C18 column.[6][7]
Performance Comparison: Experimental Data
To illustrate the practical differences in performance, the following table summarizes the retention factors (k) for two probe compounds, phenol and caffeine, on both a C18 and a biphenyl stationary phase under identical isocratic conditions.[2][3] Phenol can act as a hydrogen bond donor, while caffeine is a hydrogen bond acceptor.[2][3] The differing interactions of these probes with the stationary phases highlight the unique selectivity of the biphenyl phase.
| Compound | Stationary Phase | Retention Factor (k) |
| Phenol | C18 | 1.8 |
| Caffeine | C18 | 1.5 |
| Phenol | Biphenyl | 1.2 |
| Caffeine | Biphenyl | 2.1 |
Data sourced from "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases".[2][3]
The data clearly shows a reversal in the elution order of phenol and caffeine between the two columns. On the C18 phase, the more hydrophobic phenol is retained longer. However, on the biphenyl phase, caffeine exhibits stronger retention due to π-π interactions between the purine ring of caffeine and the biphenyl ligand.[2][3] This demonstrates the significant impact of the biphenyl phase's alternative retention mechanism on selectivity.
Experimental Protocol: A Head-to-Head Comparison
The following is a detailed methodology for a key experiment to compare the performance of biphenyl and C18 stationary phases for the analysis of related compounds.
Objective: To evaluate and compare the selectivity, retention, and resolution of a biphenyl and a C18 HPLC column for a model compound and its related substances.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Columns:
-
Biphenyl HPLC Column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
C18 HPLC Column (of similar dimensions and particle size to ensure a fair comparison)
-
-
Chemicals:
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid or other appropriate mobile phase modifier
-
Analytical standards of the parent compound and its known related substances.
-
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As appropriate for the analytes of interest.
-
Injection Volume: 2 µL
3. Sample Preparation:
-
Prepare a stock solution of the parent compound and each related substance in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a mixed standard solution containing the parent compound and all related substances at appropriate concentrations for detection.
4. Data Analysis:
-
Inject the mixed standard solution onto both the biphenyl and C18 columns under the same chromatographic conditions.
-
Compare the resulting chromatograms, focusing on:
-
Retention Time (t_R): The time at which each compound elutes.
-
Resolution (R_s): The degree of separation between adjacent peaks. Calculate using the formula: R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two peaks, and w_1 and w_2 are their respective peak widths at the base.
-
Selectivity (α): The ratio of the retention factors of two adjacent peaks.
-
Peak Asymmetry (A_s): A measure of peak shape.
-
Visualizing the Workflow
The logical flow of the experimental protocol for comparing HPLC column performance can be visualized as follows:
Caption: Experimental workflow for comparing the performance of biphenyl and C18 HPLC columns.
Conclusion
Biphenyl stationary phases offer a valuable alternative to traditional C18 columns for the analysis of related compounds in HPLC. Their unique mixed-mode retention mechanism, which combines hydrophobic and π-π interactions, can provide enhanced selectivity and resolution for aromatic and moderately polar analytes, as well as structurally similar compounds and isomers. For challenging separations where C18 columns fall short, a biphenyl phase is a powerful tool for method development and optimization, ultimately leading to more robust and accurate analytical results.
References
- 1. restek.com [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. selectscience.net [selectscience.net]
- 6. Restek Biphenyl [restek.com]
- 7. Restek Biphenyl [restek.com]
Comparative Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate: An Examination of Reproducibility and Context within Anti-Inflammatory Research
For researchers, scientists, and drug development professionals, understanding the reproducibility of experiments and the comparative performance of chemical compounds is paramount. This guide provides a detailed examination of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. Due to a lack of publicly available direct comparative studies on the biological activity of this compound, this guide will focus on the well-characterized parent compound, Diflunisal, as a benchmark for anti-inflammatory action. Furthermore, it will present detailed analytical methodologies that establish a framework for the reproducible quantification of this compound.
Introduction to this compound and its Parent Compound, Diflunisal
This compound is recognized in pharmaceutical contexts as "Diflunisal EP Impurity C". As an impurity, its presence in Diflunisal preparations is carefully monitored to ensure the safety and efficacy of the final drug product. Diflunisal itself is a salicylic acid derivative with established analgesic and anti-inflammatory properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[1][2] While the biological activity of the acetate impurity has not been extensively studied and compared to Diflunisal or other NSAIDs, its structural similarity to Diflunisal suggests a potential for similar, albeit likely different, pharmacological effects.
Data Presentation: Analytical Reproducibility
The reproducibility of experiments involving this compound can be inferred from the validation of analytical methods designed to detect and quantify it as an impurity in Diflunisal. The following tables summarize the performance characteristics of Thin-Layer Chromatography (TLC)-Densitometry and High-Performance Liquid Chromatography (HPLC) methods, demonstrating a high degree of precision and accuracy in its measurement.
Table 1: Performance Data for the TLC-Densitometry Method for the Quantification of Diflunisal and Its Impurities
| Parameter | Diflunisal | This compound |
| Linearity Range (µ g/band ) | 0.5 - 3.0 | 0.3 - 1.7 |
| Correlation Coefficient (r) | 0.9998 | 0.9997 |
| Mean Recovery (%) | 100.22 | 100.52 |
| Standard Deviation of Recovery | 0.893 | 0.952 |
| Limit of Detection (LOD) (µ g/band ) | 0.15 | 0.09 |
| Limit of Quantification (LOQ) (µ g/band ) | 0.45 | 0.27 |
Table 2: Performance Data for the RP-HPLC Method for the Quantification of Diflunisal and Its Impurities
| Parameter | Diflunisal | This compound |
| Linearity Range (µg/mL) | 5 - 30 | 2 - 9 |
| Correlation Coefficient (r) | 0.9999 | 0.9998 |
| Mean Recovery (%) | 100.10 | 98.88 |
| Standard Deviation of Recovery | 1.259 | 0.822 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 0.9 |
Experimental Protocols
In-Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from a study on the anti-inflammatory effects of Diflunisal and its copper complex and serves as a standard method to evaluate the anti-inflammatory potential of related compounds.
1. Animals: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
2. Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat.
3. Drug Administration: The test compound (e.g., this compound), a reference drug (e.g., Diflunisal), and a vehicle control are administered orally or intraperitoneally 30 minutes before the carrageenan injection.
4. Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
5. Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = ((Vc - Vt) / Vc) * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Analytical Methodologies for Quantification
1. TLC-Densitometry:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Toluene: Acetone: Glacial Acetic Acid (70:25:5, v/v/v).
-
Sample Application: Apply standard and sample solutions as bands.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Visualize the spots under UV light at 254 nm.
-
Quantification: Scan the plates using a densitometer and correlate the peak area to the concentration.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: Calibrate using standard solutions of known concentrations and determine the concentration of the analyte in the sample by comparing peak areas.
Mandatory Visualization
Caption: Mechanism of action of Diflunisal via inhibition of COX-1 and COX-2 enzymes.
Caption: General workflow for the analytical quantification of impurities.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical research. This guide provides a comparative overview of analytical techniques for elucidating the structure of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a key intermediate and a known impurity in the synthesis of the non-steroidal anti-inflammatory drug, Diflunisal.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this guide leverages crystallographic data from the closely related compound, 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone, as a benchmark for comparison. We will explore the gold-standard method of X-ray crystallography alongside complementary spectroscopic techniques, providing a comprehensive toolkit for structural verification.
The Definitive Method: X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles.
Comparative Crystallographic Data
The following table presents the crystallographic data for 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone. These values provide a reliable reference for the expected structural parameters of the analogous acetate compound.
| Parameter | 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone[1][2] | Expected for this compound |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic (likely) |
| Space Group | P2₁/c | Common space groups for organic molecules (e.g., P2₁/c, C2/c) |
| Unit Cell Dimensions | a = 13.092(7) Å, b = 6.102(3) Å, c = 27.719(15) Å | To be determined |
| Dihedral Angle (Ring-Ring) | 46.9(2)° and 47.6(2)° | Expected to be in a similar range (40-60°) |
| Key Bond Lengths | C-C (aromatic): ~1.39 Å, C-F: ~1.35 Å, C-C (inter-ring): ~1.49 Å | Similar bond lengths are anticipated. |
| Key Bond Angles | C-C-C (aromatic): ~120°, C-C-F: ~118° | Similar bond angles are anticipated. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystals should be well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Modern diffractometers use area detectors (CCD or CMOS) to efficiently capture the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, leading to the final, highly accurate molecular structure.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer valuable and more readily accessible data for routine confirmation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F). The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity and stereochemistry of a molecule.
| NMR Data | Predicted for this compound |
| ¹H NMR | Aromatic protons: δ 7.0-7.8 ppm (complex multiplets). Acetate methyl protons: δ ~2.3 ppm (singlet). |
| ¹³C NMR | Aromatic carbons: δ 110-165 ppm. Carbonyl carbon (acetate): δ ~169 ppm. Methyl carbon (acetate): δ ~21 ppm. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms, likely in the range of -100 to -140 ppm, showing coupling to each other and to nearby protons. |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.
| Mass Spectrometry Data | Predicted for this compound |
| Molecular Ion (M⁺) | m/z = 248.06 (corresponding to the molecular formula C₁₄H₁₀F₂O₂) |
| Key Fragmentation Peaks | Loss of the acetyl group (-43): m/z = 205. Loss of the acetate group (-59): m/z = 189. Fragments corresponding to the biphenyl core. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is a quick and simple method to identify the presence of key functional groups.
| Infrared Spectroscopy Data | Predicted for this compound |
| C=O Stretch (Ester) | Strong absorption around 1765 cm⁻¹ |
| C-O Stretch (Ester) | Strong absorption around 1200-1250 cm⁻¹ |
| C-F Stretch | Strong absorptions in the range of 1100-1300 cm⁻¹ |
| Aromatic C=C Stretch | Absorptions in the range of 1450-1600 cm⁻¹ |
| Aromatic C-H Stretch | Absorptions above 3000 cm⁻¹ |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized organic compound like this compound.
Caption: Experimental workflow for the synthesis and structural confirmation of an organic compound.
Conclusion
The definitive structural confirmation of this compound is best achieved through single-crystal X-ray crystallography. The data from the closely related 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone provides a strong predictive model for its crystallographic parameters. For routine analysis and confirmation, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a powerful and comprehensive approach to verify the molecular structure with a high degree of confidence. This multi-technique strategy ensures the identity and purity of the compound, which is critical for its application in pharmaceutical development and other scientific research.
References
Benchmarking 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory profile of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate against established inhibitors. The data presented herein is based on the inhibitory activities of its active form, 2',4'-difluoro-4-hydroxy-1,1'-biphenyl (commercially known as Diflunisal), due to the likely role of the acetate as a prodrug. The primary focus of this comparison is on Cyclooxygenase (COX) enzymes, with additional context provided for other potentially relevant serine hydrolases.
Executive Summary
This compound, upon hydrolysis to its active phenolic form, is a non-selective inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Its inhibitory profile is comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). This guide presents a comparative analysis of its inhibitory potency against that of well-characterized enzyme inhibitors, supported by detailed experimental protocols and visual workflows to aid in research and development.
Comparative Inhibitory Activity
The inhibitory activity of 2',4'-difluoro-4-hydroxy-1,1'-biphenyl and other known inhibitors against key enzymes is summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| 2',4'-difluoro-4-hydroxy-1,1'-biphenyl | COX-1 | Data not directly available for the acetate; Diflunisal (the hydrolyzed form) is a non-selective COX inhibitor. |
| COX-2 | Data not directly available for the acetate; Diflunisal (the hydrolyzed form) is a non-selective COX inhibitor. | |
| Indomethacin | COX-1 | 0.1 |
| COX-2 | 0.9 | |
| Celecoxib | COX-1 | 15 |
| COX-2 | 0.04 |
Table 2: Kallikrein-related Peptidase 6 (KLK6) Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| 2',4'-difluoro-4-hydroxy-1,1'-biphenyl | KLK6 | Specific IC50 data not available, but implicated in autolytic regulation. |
| Gabexate Mesylate | KLK6 | 3.8[1] |
| Camostat Mesylate | KLK6 | 0.17[1] |
| Nafamostat Mesylate | KLK6 | 0.36[1] |
Table 3: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| 2',4'-difluoro-4-hydroxy-1,1'-biphenyl | FAAH | No data available |
| MAGL | No data available | |
| JZL 195 | FAAH | Known inhibitor, specific IC50 can vary by assay |
| MAGL | Known inhibitor, specific IC50 can vary by assay |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by NSAIDs.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and aid in the design of further studies.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from standard fluorometric or colorimetric assays for COX activity.
Materials:
-
COX-1 or COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) and known inhibitors (e.g., Indomethacin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagent (e.g., a fluorogenic probe that reacts with the prostaglandin product).
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme to each well.
-
Add the test compound or known inhibitor to the respective wells. Include a control group with solvent only.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Add the detection reagent and measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and known inhibitors relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Kallikrein-related Peptidase 6 (KLK6) Inhibition Assay
This protocol describes a typical fluorometric assay for KLK6 activity.
Materials:
-
Recombinant human KLK6
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Fluorogenic peptide substrate for KLK6 (e.g., Boc-Gln-Ala-Arg-AMC)
-
Test compound and known inhibitors (e.g., Gabexate Mesylate) dissolved in a suitable solvent.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
Add the KLK6 enzyme to each well of a 96-well black microplate.
-
Add the test compound or known inhibitor to the respective wells. Include a control group with solvent only.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and known inhibitors relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition Assays
These protocols outline a general fluorometric or colorimetric method for assessing FAAH and MAGL activity.
Materials:
-
FAAH or MAGL enzyme (recombinant or from tissue homogenates)
-
Assay Buffer
-
Specific fluorogenic or chromogenic substrate for each enzyme (e.g., a substrate that releases a fluorescent or colored product upon hydrolysis).
-
Test compound and known inhibitors (e.g., JZL 195) dissolved in a suitable solvent.
-
96-well microplate (white or clear, depending on the detection method)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors.
-
Add the enzyme (FAAH or MAGL) to the wells of the microplate.
-
Add the test compound or known inhibitor to the designated wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the specific substrate.
-
Incubate for a set time at 37°C.
-
Measure the fluorescence or absorbance.
-
Calculate the percentage of inhibition and determine the IC50 values as described in the previous protocols.
References
Safety Operating Guide
Personal protective equipment for handling 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Immediate Use by Laboratory Professionals: This guide provides critical safety and logistical information for handling 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate (CAS No. 59089-67-7). Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) Summary
A comprehensive approach to personal protection is mandatory when handling this compound due to its classification as a pharmaceutical-related compound of unknown potency. The following table summarizes the required PPE.
| Body Part | Equipment | Specification/Standard |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 compliant, providing protection against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Double-gloving is advised for enhanced protection. |
| Body | Laboratory Coat | Flame-retardant Nomex® or equivalent, fully buttoned with tight cuffs. |
| Respiratory | Respirator | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when engineering controls are insufficient or during spill cleanup. Fit-testing is required. |
| Feet | Closed-toe Shoes | Sturdy, non-perforated shoes that cover the entire foot. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking:
- Inspect the package for any signs of damage or leakage upon arrival.
- Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
- Unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.
- Verify the chemical identity and quantity against the order and the label.
- Check the container for integrity.
2. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials.
- Keep the container tightly sealed when not in use.
- The storage location should be clearly marked with the identity of the chemical.
3. Weighing and Dispensing:
- All weighing and dispensing activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.
- Use dedicated spatulas and weighing boats.
- Clean the balance and surrounding area thoroughly after each use.
4. Experimental Use:
- All experimental procedures involving this compound must be performed in a chemical fume hood.
- Ensure all necessary safety equipment, including a fire extinguisher, safety shower, and eyewash station, is readily accessible.
- Avoid the formation of dust and aerosols.
- Wash hands thoroughly after handling the compound, even if gloves were worn.
5. Spill and Emergency Procedures:
- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- For larger spills, evacuate the area and contact the appropriate emergency response team.
- In case of skin contact, immediately wash the affected area with soap and plenty of water and seek medical attention.[1]
- In case of eye contact, rinse with pure water for at least 15 minutes and seek immediate medical attention.[1]
- If inhaled, move to fresh air and seek medical attention.[1]
- If ingested, rinse your mouth with water and seek immediate medical attention. Do not induce vomiting.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at approximately 1200 K to prevent the formation of toxic byproducts such as furans and dioxins.[2] Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
